molecular formula C7H7BClFO2 B1426122 (4-Chloro-2-fluoro-3-methylphenyl)boronic acid CAS No. 944128-92-1

(4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Cat. No.: B1426122
CAS No.: 944128-92-1
M. Wt: 188.39 g/mol
InChI Key: GEQUDJQVXRZIIK-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-3-methylphenyl)boronic acid, CAS 871329-30-3, is a multifunctional boronic acid derivative that serves as a crucial building block in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura reaction , a palladium-catalyzed process that forms carbon-carbon bonds between aryl boronic acids and aryl halides. This reaction is a cornerstone in the synthesis of biaryl systems, which are prevalent in pharmaceuticals and materials science. The specific substitution pattern on this boronic acid—featuring chloro, fluoro, and methyl groups at the 4, 2, and 3 positions, respectively—makes it a valuable precursor for constructing complex molecules with defined steric and electronic properties. These substituted biphenyl structures are frequently explored in the development of pharmaceutical candidates , including kinase inhibitors, and in the creation of organic electronic materials and liquid crystals. The presence of multiple halogens allows for sequential, selective functionalization, offering researchers a versatile handle for further synthetic elaboration. This compound is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

(4-chloro-2-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BClFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQUDJQVXRZIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237806
Record name B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid
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Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944128-92-1
Record name B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-Chloro-2-fluoro-3-methylphenyl)boronic acid is a key organoboron intermediate, highly valued in medicinal chemistry and materials science for its role as a versatile building block in carbon-carbon bond-forming reactions. Its substituted phenyl ring offers a unique combination of steric and electronic properties, making it an attractive component for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of a robust synthetic pathway to this compound, detailed purification strategies, comprehensive characterization methodologies, and its principal application in Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental procedures to ensure both accuracy and reproducibility.

Introduction: The Strategic Importance of Substituted Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions.[1][2] The title compound, this compound, belongs to this pivotal class of reagents. The specific arrangement of chloro, fluoro, and methyl substituents on the phenyl ring provides chemists with a powerful tool to fine-tune the steric and electronic properties of target molecules, which is a critical aspect of drug design and the development of advanced materials.

This guide moves beyond a simple recitation of procedures. It aims to provide a field-proven perspective on the synthesis and handling of this valuable compound, focusing on the underlying principles that govern reaction outcomes and ensure the generation of high-purity material suitable for the most demanding applications.

Synthesis: A Halogen-Dance Approach via Directed Ortho-Metalation

The most reliable and widely adopted method for synthesizing arylboronic acids from heavily substituted haloarenes is the lithiation-borylation sequence. This pathway leverages the reaction of a potent organolithium base with an aryl halide, followed by trapping the resulting aryllithium intermediate with a boron electrophile.[3][4]

The causality behind this choice is rooted in control. The reaction is conducted at cryogenic temperatures (-78 °C) to prevent side reactions, such as benzyne formation or scrambling of the substitution pattern. The choice of n-butyllithium ensures rapid and clean halogen-metal exchange, generating the key aryllithium species in situ.

Synthetic Pathway Overview

The synthesis begins with a suitable precursor, 1-bromo-4-chloro-2-fluoro-3-methylbenzene. The bromine atom is selectively targeted for lithium-halogen exchange due to its greater reactivity compared to the chlorine atom. The resulting aryllithium is then quenched with an electrophilic borate ester, followed by acidic hydrolysis to yield the final boronic acid.

Synthetic_Pathway Precursor 1-Bromo-4-chloro-2-fluoro-3-methylbenzene Intermediate Aryllithium Intermediate Precursor->Intermediate 1. n-BuLi, THF 2. -78 °C Boronate Boronate Ester Complex Intermediate->Boronate 1. B(OCH3)3 2. -78 °C to RT Product This compound Boronate->Product Aqueous HCl (workup)

Caption: Synthetic route to the target boronic acid via lithiation-borylation.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by trained chemists using appropriate safety precautions, including an inert atmosphere.

Materials:

  • 1-Bromo-4-chloro-2-fluoro-3-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-bromo-4-chloro-2-fluoro-3-methylbenzene (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is typically indicated by a slight color change.

  • Borylation: To the cold solution, add trimethyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring overnight. This step forms the boronate ester.[5]

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester to the boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate or diethyl ether. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The Critical Step of Isolating the Active Monomer

A common challenge with arylboronic acids is their propensity to form cyclic trimeric anhydrides, known as boroximes, upon dehydration.[6] Boroximes are often less reactive in coupling reactions, making their removal critical. The purification strategy is therefore designed to hydrolyze any boroxime present and isolate the pure boronic acid monomer.

Purification Protocol: Recrystallization
  • Dissolution: Transfer the crude boronic acid to a flask. Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, or a toluene/hexanes mixture). Heating in the presence of water helps to hydrolyze the boroxime back to the desired acid.[6]

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum. The presence of varying amounts of the anhydride is common.[7]

An alternative method for isolation involves partitioning the compound into a water-miscible organic solvent like acetonitrile from an aqueous mixture by adding a salt, such as sodium chloride, to induce phase separation.[8]

Characterization: A Multi-Technique Approach to Structure Validation

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic and physical methods provides a self-validating system for characterization.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Validation Structure & Purity Confirmed NMR->Validation MS Mass Spectrometry (MS) MS->Validation IR Infrared (IR) Spectroscopy IR->Validation MP Melting Point (MP) MP->Validation Product Purified Product Product->NMR Product->MS Product->IR Product->MP

Caption: Workflow for the comprehensive characterization of the final product.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound.

Technique Parameter Expected Observation
Formula Molecular FormulaC₇H₇BClFO₂[9]
Molecular Weight MW188.39 g/mol [9]
¹H NMR Chemical Shifts (δ)Aromatic protons (doublets or doublet of doublets) in the 7-8 ppm range. Methyl protons (singlet) around 2.3-2.5 ppm. A broad singlet for the B(OH)₂ protons, which is D₂O exchangeable.
¹³C NMR Chemical Shifts (δ)Signals for 7 distinct carbons. Aromatic carbons from ~115-165 ppm, with characteristic C-F and C-Cl couplings. A methyl carbon signal around 15-20 ppm. The carbon attached to boron will be a broad signal around 130 ppm.
¹⁹F NMR Chemical Shift (δ)A single resonance, likely showing coupling to adjacent aromatic protons.
¹¹B NMR Chemical Shift (δ)A broad singlet typically in the range of 28-34 ppm, characteristic of an arylboronic acid.
Mass Spec (HRMS) m/zThe calculated exact mass should be observed, along with the characteristic M+2 isotopic pattern for a monochlorinated compound.
IR Spectroscopy Key Frequencies (cm⁻¹)A broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and a strong B-O stretch (~1350 cm⁻¹).
Melting Point °CA sharp melting point is indicative of high purity.

Application Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals and organic electronics.[1][10]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).[11]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-activated.[11]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar¹-Pd(II)-Ar² L₂ PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->Transmetal Product Ar¹-Ar² Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.1 - 1.5 eq)

  • Aryl or vinyl halide/triflate (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.5-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (Nitrogen or Argon).

  • Add the degassed solvent(s).

  • Heat the reaction mixture (typically 80-110 °C) with stirring for 1-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or recrystallization.

Conclusion

This compound is a high-value synthetic intermediate whose successful preparation and application hinge on a solid understanding of organometallic principles and purification science. The lithiation-borylation pathway offers a controlled and efficient route to its synthesis. Careful purification to remove the corresponding boroxime and rigorous, multi-faceted characterization are paramount to ensuring the material's quality and performance in subsequent applications, most notably the versatile Suzuki-Miyaura cross-coupling. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and utilize this important chemical building block.

References

Physical and chemical properties of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Chloro-2-fluoro-3-methylphenyl)boronic Acid

Abstract

This compound is a highly functionalized organoboron compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups, imparts specific steric and electronic properties that are highly valuable for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its physical and chemical properties, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions. Detailed protocols for its synthesis, characterization, and safe handling are presented, offering researchers and drug development professionals a practical resource for leveraging this versatile reagent in their work.

Molecular Structure and Identifiers

This compound is an aromatic compound containing a boronic acid functional group attached to a phenyl ring substituted with chlorine, fluorine, and methyl groups. These substituents are key to modulating the molecule's reactivity and physical properties.

G start Starting Material: 1-Chloro-3-fluoro-2-methylbenzene step1 Directed ortho-Metalation (DoM) start->step1 1. n-BuLi, THF 2. Low Temp (-78 °C) step2 Borylation step1->step2 Quench with Electrophile: B(OMe)₃ or B(OiPr)₃ step3 Acidic Workup (Hydrolysis) step2->step3 Aqueous Acid (e.g., HCl) product Final Product: This compound step3->product Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition Pd_Aryl_Halide Ar¹-Pd(II)-X      |     L₂ TM Transmetalation Pd_Aryl_Aryl Ar¹-Pd(II)-Ar²      |     L₂ RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar¹-Ar² (Product) Pd0->OA Ar¹-X Pd_Aryl_Halide->TM Ar²-B(OH)₂ (Base) Pd_Aryl_Aryl->RE

A Comprehensive Technical Guide to (4-Chloro-2-fluoro-3-methylphenyl)boronic acid: Synthesis, Applications, and Supply

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth overview of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and primary applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Substituted phenylboronic acids are a cornerstone of contemporary organic synthesis, largely due to their versatility, stability, and relatively low toxicity. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.

The specific substitution pattern of this compound, featuring a chlorine atom, a fluorine atom, and a methyl group, offers a unique combination of steric and electronic properties. The fluorine and chlorine atoms act as important handles for modulating biological activity and metabolic stability in drug candidates, while the methyl group can influence conformation and binding interactions. This trifecta of substituents makes it a highly valuable reagent for fine-tuning the properties of target molecules in drug discovery programs.

Compound Identification and Properties

CAS Number: 944128-92-1[1][2][3][4]

This compound is a solid at room temperature and requires storage in a dry, inert atmosphere, typically at 2-8°C.[4]

PropertyValueSource
CAS Number 944128-92-1[1][2][3][4]
Molecular Formula C₇H₇BClFO₂[5]
Molecular Weight 188.39 g/mol [4][5]
Storage Inert atmosphere, 2-8°C[4]

Synthesis of this compound

The synthesis of substituted phenylboronic acids is well-established, with the most common route involving the reaction of an organometallic intermediate with a borate ester. A general and highly applicable method for preparing compounds structurally similar to this compound involves a lithiation-borylation sequence.[6]

General Synthetic Protocol

The synthesis commences with a halogen-lithium exchange on a suitably substituted benzene ring, followed by quenching the resulting aryllithium species with a trialkyl borate. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1,4-Dichloro-2-fluoro-3-methylbenzene C Aryllithium Intermediate A->C THF, -78 °C B n-Butyllithium (n-BuLi) B->C E Boronate Ester Intermediate C->E -78 °C to RT D Trialkyl borate (e.g., B(OMe)₃) D->E G This compound E->G F Aqueous Acid (e.g., HCl) F->G

Caption: General synthetic workflow for this compound.

Step-by-Step Methodology:

  • Dissolve the starting material, 1,4-dichloro-2-fluoro-3-methylbenzene, in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. The regioselectivity of the lithiation is directed by the ortho-directing fluorine atom.

  • After stirring at -78 °C for a specified time to ensure complete formation of the aryllithium intermediate, add a trialkyl borate (e.g., trimethyl borate) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of an aqueous acid (e.g., 1M HCl) and stir vigorously.

  • Perform an extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by crystallization or silica gel chromatography.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. This reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.

General Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G A Pd(0)L₂ B Ar-Pd(II)L₂-X A->B Oxidative Addition C Ar-Pd(II)L₂-Ar' B->C Transmetalation C->A Reductive Elimination G Ar-Ar' C->G D Ar-X D->B E Ar'-B(OH)₂ E->C F Base F->C

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following is a general protocol that can be adapted for the use of this compound. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Water (degassed)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and degassed water (a common solvent system is a 4:1 to 10:1 mixture of organic solvent to water).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Suppliers

A number of chemical suppliers offer this compound. Researchers are advised to request certificates of analysis to ensure the purity and identity of the material.

  • Fluorochem [1]

  • Matrix Scientific [2]

  • CymitQuimica [3]

  • BLDpharm [4]

  • Alchimica s.r.o.

  • CRO SPLENDID LAB [5]

  • Pharmaffiliates [7]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to the pharmaceutical and materials science industries. Its unique substitution pattern provides chemists with a tool to introduce specific electronic and steric features into target molecules. The well-established synthetic routes and its utility in the robust Suzuki-Miyaura cross-coupling reaction ensure its continued importance in advancing chemical research and development.

References

Spectral Analysis of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Key Building Block

(4-Chloro-2-fluoro-3-methylphenyl)boronic acid is a vital reagent in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials, necessitates a profound understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and stability of this compound. This guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound, providing researchers and drug development professionals with the technical insights required for its effective application.

While direct experimental spectra for this specific molecule are not publicly available, this guide will leverage data from closely related analogs, namely 4-chloro-2-fluorophenylboronic acid and 4-fluoro-3-methylphenylboronic acid , in conjunction with established principles of spectroscopic interpretation, to provide a robust and predictive analysis.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern on the phenyl ring dictates the spectral characteristics of this compound. The interplay of the electron-withdrawing chloro and fluoro groups, the electron-donating methyl group, and the amphoteric boronic acid moiety creates a distinct electronic environment that is reflected in its NMR, IR, and MS spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Perspective

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a comprehensive analysis involves ¹H, ¹³C, ¹¹B, and ¹⁹F NMR.

A. Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the boronic acid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Phenylboronic acids often exhibit better solubility in more polar solvents like DMSO-d₆.

  • Ensure complete dissolution. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

2. Instrument Parameters (General):

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

  • Temperature: 298 K.

  • Referencing: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹¹B NMR, BF₃·OEt₂ is a common external standard (δ = 0.00 ppm). For ¹⁹F NMR, CFCl₃ is the standard reference (δ = 0.00 ppm).

B. Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the aromatic and methyl protons, as well as the acidic protons of the boronic acid group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Field-Proven Insights
~8.0 - 8.5Broad singlet2HB(OH)₂The acidic protons of the boronic acid group are typically deshielded and often appear as a broad signal due to exchange with residual water in the solvent. The chemical shift can vary significantly with concentration and solvent.
~7.2 - 7.6Doublet1HAr-HThe aromatic protons will be influenced by the electronic effects of the substituents. The exact chemical shifts and coupling patterns will depend on the complex interplay of these effects.
~7.0 - 7.4Doublet1HAr-HThe aromatic protons will exhibit coupling to each other and potentially to the fluorine atom.
~2.3 - 2.5Singlet3H-CH₃The methyl group protons will appear as a singlet in the aliphatic region. Its chemical shift will be slightly downfield due to the proximity to the aromatic ring.

Predicted data is based on the analysis of related structures and general principles of NMR spectroscopy.

C. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts will be influenced by the nature of the directly attached atoms and substituents.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Field-Proven Insights
~160 - 165 (d, ¹JCF)C-FThe carbon directly attached to the fluorine atom will show a large coupling constant (¹JCF) and will be significantly deshielded.
~135 - 145C-ClThe carbon atom bonded to chlorine will be deshielded.
~130 - 140C-BThe carbon atom attached to the boronic acid group is typically deshielded. The signal may be broad due to the quadrupolar nature of the boron nucleus.
~125 - 135C-CH₃The carbon atom bonded to the methyl group.
~115 - 125 (d, ²JCF)Ar-CAromatic carbons will show coupling to the fluorine atom over two or more bonds.
~110 - 120Ar-CAromatic carbons.
~15 - 20-CH₃The methyl carbon will appear in the aliphatic region.

Predicted data is based on the analysis of related structures and general principles of NMR spectroscopy.

D. Predicted ¹¹B NMR Spectrum

¹¹B NMR is highly diagnostic for boron-containing compounds. The chemical shift is sensitive to the coordination number and substituents on the boron atom.

Predicted Chemical Shift (δ, ppm) Linewidth Assignment Rationale and Field-Proven Insights
~28 - 33Broadsp² BoronFor tricoordinate arylboronic acids, the ¹¹B nucleus is in an sp² hybridization state and typically resonates in this downfield region. The signal is broad due to the quadrupolar nature of the ¹¹B nucleus.
E. Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a sensitive technique for fluorinated compounds, with a wide chemical shift range.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale and Field-Proven Insights
-110 to -125MultipletAr-FThe chemical shift of the fluorine atom is influenced by the other substituents on the aromatic ring. It will likely appear as a multiplet due to coupling with the aromatic protons.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

A. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for solid samples, requiring minimal sample preparation.

1. Sample Preparation:

  • Place a small amount of the solid this compound directly onto the ATR crystal.

2. Data Acquisition:

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal with a suitable solvent (e.g., isopropanol) after the measurement.

B. Predicted IR Absorption Bands

The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=C, B-O, C-F, and C-Cl bonds.

Frequency Range (cm⁻¹) Vibration Intensity Rationale and Field-Proven Insights
3200 - 3600O-H stretch (boronic acid)Broad, StrongThe hydrogen-bonded O-H stretching of the boronic acid group gives a characteristic broad and strong absorption.
3000 - 3100Aromatic C-H stretchMedium to WeakStretching vibrations of the C-H bonds on the aromatic ring.
2850 - 3000Aliphatic C-H stretchMedium to WeakStretching vibrations of the C-H bonds of the methyl group.
~1600, ~1475Aromatic C=C stretchMediumCharacteristic skeletal vibrations of the aromatic ring.
1310 - 1380B-O stretchStrongThe B-O single bond stretch is a strong and characteristic absorption for boronic acids.
1000 - 1100C-F stretchStrongThe C-F bond stretch typically appears as a strong absorption in this region.
600 - 800C-Cl stretchMedium to StrongThe C-Cl bond stretch is found in the lower frequency region of the spectrum.

Predicted data is based on the analysis of related structures and general principles of IR spectroscopy.

III. Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.

A. Experimental Protocol: Electron Ionization (EI)-MS

EI is a common ionization technique for relatively small and volatile organic molecules.

1. Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

2. Ionization and Analysis:

  • The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

B. Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, as well as several fragment ions.

Molecular Weight: 188.39 g/mol

m/z Value Assignment Rationale and Field-Proven Insights
188/190[M]⁺The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).
170/172[M - H₂O]⁺Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway.
143/145[M - B(OH)₂]⁺Cleavage of the C-B bond, resulting in the loss of the boronic acid group.
VariousAromatic fragmentsFurther fragmentation of the aromatic ring will lead to a series of smaller ions.

Predicted data is based on the molecular formula and general fragmentation patterns of arylboronic acids.

IV. Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a process of converging evidence from multiple spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation prep Weigh & Dissolve This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) prep->nmr Acquire Data ir IR Spectroscopy (ATR-FTIR) prep->ir Acquire Data ms Mass Spectrometry (EI-MS) prep->ms Acquire Data nmr_data Chemical Shifts Coupling Constants Integration nmr->nmr_data Process & Analyze ir_data Characteristic Frequencies of Functional Groups ir->ir_data Process & Analyze ms_data Molecular Ion Peak Fragmentation Pattern ms->ms_data Process & Analyze structure Verified Structure of This compound nmr_data->structure Correlate & Confirm ir_data->structure Correlate & Confirm ms_data->structure Correlate & Confirm

Figure 1. Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound, through the synergistic application of NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. This guide, by integrating predictive data based on closely related analogs and fundamental spectroscopic principles, offers a valuable resource for researchers in synthetic and medicinal chemistry. A thorough understanding of this spectral data is paramount for ensuring the quality and identity of this important building block, thereby facilitating its successful application in the synthesis of novel and impactful molecules.

References

Commercial availability and purity of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Chloro-2-fluoro-3-methylphenyl)boronic Acid: Commercial Availability, Purity, and Quality Control for Drug Development Professionals

Introduction

This compound, identified by CAS Number 944128-92-1, is a substituted arylboronic acid that has emerged as a critical building block in modern organic synthesis.[1][2] Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules. For researchers in drug discovery and development, the structural motifs accessible through this reagent are of significant interest for creating novel pharmaceutical candidates.

The purity and reliable sourcing of such a key intermediate are paramount, as even trace impurities can have cascading negative effects on reaction yields, catalyst performance, and the purity of the final active pharmaceutical ingredient (API). This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the commercial landscape for this compound, delves into the critical aspects of its purity analysis, and offers field-proven insights into establishing robust quality control workflows.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, ranging from large, well-known distributors to more specialized niche providers. The compound is typically offered in research-grade quantities, with purities generally advertised at 97% or higher.

The choice of supplier often depends on the scale of the research or development project, the required purity level, and the need for comprehensive analytical documentation, such as a Certificate of Analysis (CoA). Below is a representative summary of commercial offerings.

Table 1: Commercial Suppliers and Typical Offerings for this compound (CAS 944128-92-1)

SupplierAdvertised PurityAvailable Quantities
Sigma-Aldrich97%250 mg, 1 g, 5 g
CymitQuimica98%Inquire for details
Chem-Impex International≥ 98%Inquire for details
Synthonix97%250 mg, 1 g, 5 g[3]
Ambeed98%100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g[4]

Note: Availability and purity specifications are subject to change and should always be confirmed with the supplier at the time of purchase.

Purity Specifications and Analytical Verification

The advertised purity of a boronic acid is a critical starting point, but for applications in drug development, independent verification is essential. Boronic acids as a class of compounds are susceptible to certain impurities and degradation pathways that necessitate a multi-faceted analytical approach for comprehensive quality control.

Common Impurities in Arylboronic Acids

Understanding the potential impurities is the first step in developing a robust analytical package. The primary impurities of concern include:

  • Boroxines (Anhydrides): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5] While this process is reversible in the presence of water, the presence of significant amounts of boroxine can affect the stoichiometry of subsequent reactions.

  • Residual Starting Materials and Reagents: Depending on the synthetic route, impurities such as the corresponding aryl halide or residual organolithium reagents may be present.[6]

  • Homocoupling Products: During synthesis, dimerization of the aryl group can lead to the formation of biphenyl impurities.

  • Decomposition Products: Boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly under acidic conditions.[7]

Analytical Methodologies for Quality Control

A combination of chromatographic and spectroscopic techniques is typically employed to ensure the identity, purity, and stability of this compound.

Table 2: Key Analytical Techniques for Boronic Acid Purity Assessment

Analytical TechniquePurposeKey Insights Provided
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Provides quantitative data on the percentage of the main component and any related impurities. Method development is crucial to ensure separation from potential by-products.[8]
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of organic impurities.Confirms the chemical structure of the molecule. The presence of unexpected signals can indicate impurities.
¹⁹F NMR Spectroscopy Specific for fluorine-containing compounds, offering a sensitive probe for purity.The fluorine atom in the molecule provides a unique spectral handle, making ¹⁹F NMR a very clean and sensitive method for assessing purity and detecting fluorine-containing impurities.[9]
Mass Spectrometry (MS) Confirmation of molecular weight.Provides the mass-to-charge ratio, confirming the molecular weight of the compound. Often coupled with LC (LC-MS) for impurity identification.[10]
FTIR Spectroscopy Functional group analysis.Confirms the presence of key functional groups, such as the O-H and B-O bonds.

Experimental Protocol: A Self-Validating HPLC Purity Assay

The following is a representative reversed-phase HPLC (RP-HPLC) method that can serve as a starting point for the purity determination of this compound. The trustworthiness of this protocol lies in its use of a standard, well-characterized column and mobile phase system, which provides reproducible results.

Objective: To develop a robust HPLC method for the separation and quantification of this compound from its potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water.

Causality and Rationale:

  • A C18 column is chosen for its broad applicability in retaining non-polar to moderately polar organic molecules.

  • The use of a gradient elution is necessary to ensure that both more polar and less polar impurities are effectively separated and eluted from the column.

  • Formic acid is added to the mobile phase to control the pH and improve peak shape by suppressing the ionization of the boronic acid.

Visualizing the Quality Control Workflow

A systematic approach to quality control is crucial when sourcing critical reagents. The following diagram illustrates a logical workflow for the acceptance and use of this compound in a research and development setting.

QC_Workflow cluster_0 Procurement & Initial Assessment cluster_1 Analytical Verification cluster_2 Decision & Use A Source Reagent from Qualified Vendor B Receive Reagent & CoA A->B C Visual Inspection (Color, Form) B->C D Identity Confirmation (¹H, ¹⁹F NMR, MS) C->D E Purity Assay (HPLC > 98%?) D->E F Accept Lot E->F Pass G Reject Lot E->G Fail H Release for Synthesis F->H Synthesis_Purification cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification Start Aryl Halide + Organolithium Reaction Reaction with Trialkyl Borate Start->Reaction I1 Unreacted Aryl Halide Start->I1 Hydrolysis Acidic Workup Reaction->Hydrolysis I2 Homocoupled Biphenyl Reaction->I2 Purify Recrystallization or Column Chromatography Hydrolysis->Purify Crude Product I3 Boroxine (Anhydride) Purify->I3 Formation on Standing Final Pure Boronic Acid (>98%) Purify->Final

References

The Synthetic Cornerstone: A Technical Guide to (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Chloro-2-fluoro-3-methylphenyl)boronic acid has emerged as a critical building block in modern organic synthesis, particularly in the construction of complex biaryl structures that form the backbone of numerous pharmaceutical agents and advanced materials. Its unique substitution pattern—a chlorine atom, a fluorine atom, and a methyl group on the phenyl ring—offers chemists a powerful tool to fine-tune the steric and electronic properties of target molecules, thereby influencing their biological activity and material characteristics. This in-depth guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on field-proven insights and detailed experimental protocols.

Physicochemical Properties and Structural Attributes

This compound, with the CAS Number 944128-92-1, is a white to off-white solid. Its structural arrangement provides a unique combination of electronic and steric features that are highly valuable in synthetic chemistry. The electron-withdrawing nature of the chlorine and fluorine atoms influences the reactivity of the boronic acid group, while the methyl group introduces steric bulk and can participate in key interactions within a biological target or material matrix.

PropertyValue
Molecular Formula C₇H₇BClFO₂
Molecular Weight 188.39 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥98%[1]
Storage Store in a cool, dry place, sealed in dry, 2-8°C[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by borylation. This standard yet powerful method allows for the regioselective introduction of the boronic acid moiety. The following protocol is based on established procedures for structurally similar phenylboronic acids.[3][4]

Causality Behind Experimental Choices:
  • Starting Material: The synthesis logically begins with a precursor that already contains the desired substitution pattern on the aromatic ring, in this case, a suitably halogenated toluene derivative.

  • Lithium-Halogen Exchange: The use of a strong organolithium base, such as n-butyllithium, is crucial for the deprotonation or halogen-metal exchange at the desired position on the aromatic ring. The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

  • Borylation: The aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This step forms the boronate ester.

  • Hydrolysis: Acidic workup is necessary to hydrolyze the boronate ester to the final boronic acid product.

Experimental Protocol:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the starting material, 1-bromo-4-chloro-2-fluoro-3-methylbenzene, and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Trimethyl borate is added dropwise, again keeping the temperature below -70 °C. The reaction is stirred for an additional 1-2 hours at -78 °C and then allowed to slowly warm to room temperature overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Synthesis_Workflow A 1-Bromo-4-chloro-2-fluoro-3-methylbenzene in THF B Cool to -78 °C A->B C Add n-Butyllithium B->C D Aryllithium Intermediate C->D Lithium-Halogen Exchange E Add Trimethyl Borate D->E F Boronate Ester Intermediate E->F Borylation G Acidic Workup (Hydrolysis) F->G H Purification G->H I This compound H->I

Caption: Synthesis workflow for this compound.

The Power of Partnership: Suzuki-Miyaura Cross-Coupling Reactions

This compound is a premier coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction.[5][6][7][8] This palladium-catalyzed cross-coupling reaction is one of the most versatile and efficient methods for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)L_n-R² pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R¹-R² pd2_aryl->product aryl_halide R¹-X aryl_halide->pd2_halide boronic_acid R²-B(OH)₂ boronic_acid->pd2_aryl base Base base->pd2_aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:
  • Reaction Setup: To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Heating: Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of biologically active molecules. The presence of halogen atoms can enhance metabolic stability and binding affinity, while the methyl group can provide beneficial steric interactions. Although specific examples of its use in late-stage clinical candidates are not widely published, its structural motifs are present in various developmental compounds. For instance, it is a key intermediate in the synthesis of certain herbicidal compounds.[3] The general class of substituted phenylboronic acids is instrumental in creating libraries of compounds for screening against various biological targets.

Stability, Handling, and Storage

Boronic acids are generally stable compounds but can undergo dehydration to form boroxines (cyclic trimers). It is advisable to store this compound in a cool, dry place away from moisture. When used in reactions, it is best to handle it under an inert atmosphere to prevent degradation, especially when working with sensitive catalysts and reagents.

Conclusion

This compound stands out as a versatile and powerful reagent in the synthetic chemist's toolbox. Its well-defined synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable component in the construction of complex organic molecules. For researchers and professionals in drug development and materials science, a thorough understanding of this compound's properties and applications is key to unlocking new synthetic possibilities and advancing their respective fields.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling Protocol Utilizing (4-Chloro-2-fluoro-3-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls and the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is particularly vital in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures.[3][4] The synthesis of substituted biaryl compounds, in particular, is a frequent objective, as this motif is a common core in a vast array of biologically active molecules.[5][6]

This application note provides a detailed protocol and technical guidance for the use of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling reactions. This specific boronic acid presents a unique combination of electronic and steric challenges due to the presence of chloro, fluoro, and methyl substituents. Understanding how to effectively employ such substrates is crucial for researchers and drug development professionals seeking to synthesize novel compounds with tailored properties.

Understanding the Reagent: this compound

The reactivity of this compound in a Suzuki coupling is influenced by its distinct substitution pattern. The presence of electron-withdrawing fluorine and chlorine atoms can impact the nucleophilicity of the boronic acid, while the ortho-fluoro and meta-methyl groups introduce steric hindrance that can affect the rates of transmetalation and reductive elimination.[7][8]

PropertyValue
IUPAC Name This compound
CAS Number 944129-07-1
Molecular Formula C₇H₇BClFO₃
Molecular Weight 204.39 g/mol

This data is compiled from publicly available chemical databases.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing Suzuki coupling reactions. The catalytic cycle is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled to form the desired biaryl product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (+ R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (+ R2-B(OH)2 + Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (-> R1-R2)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization depending on the specific aryl halide partner. The use of a pinacol ester of the boronic acid is also a viable strategy, as it can offer enhanced stability and solubility.[9]

Materials and Reagents
  • This compound (1.2 equiv)

  • Aryl halide (e.g., methyl 4-acetamido-3,6-dichloropicolinate, 1.0 equiv)[9]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Methyl Isobutyl Ketone (MIBK))[10]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Argon or Nitrogen)

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line

  • Syringes and needles

  • Standard glassware for workup and purification

Reaction Setup and Procedure

Figure 2: A generalized workflow for the Suzuki coupling experiment.

Step-by-Step Method:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Key Considerations for Optimization

The success of a Suzuki coupling with a substituted boronic acid often hinges on the careful selection of reaction parameters.

ParameterRationale and Considerations
Catalyst and Ligand For sterically hindered or electron-deficient substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be highly effective in promoting both oxidative addition and reductive elimination.[7][8] Pre-formed palladium precatalysts can also offer enhanced activity and stability.[8]
Base The choice of base is critical for activating the boronic acid.[11] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. For particularly challenging couplings, stronger bases like Cs₂CO₃ may be beneficial. The solubility of the base in the chosen solvent system is also an important factor.
Solvent A variety of solvents can be employed, with common choices being toluene, 1,4-dioxane, or THF, often with the addition of water to aid in dissolving the base and facilitating the reaction.[12] As indicated in patent literature, MIBK can be a suitable solvent for couplings involving this compound.[10] The polarity of the solvent can influence the reaction rate and selectivity.
Temperature Reaction temperatures typically range from room temperature to reflux. For less reactive substrates, higher temperatures are often necessary to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst or a more active precatalyst.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.
Protodeboronation of Boronic Acid - Presence of excess water or acid- Prolonged reaction time at high temperature- Use anhydrous solvents and ensure the base is not hygroscopic.- Consider using the corresponding boronate ester for increased stability.[9]
Homocoupling of Boronic Acid - Presence of oxygen- Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of biaryl compounds. When working with substituted substrates such as this compound, a rational approach to the selection of catalyst, ligand, base, and solvent is essential for achieving high yields and purity. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.

References

Application Notes: Optimized Suzuki-Miyaura Coupling of (4-Chloro-2-fluoro-3-methylphenyl)boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid with a range of aryl halides. The target audience includes researchers, scientists, and professionals in drug development who utilize complex biaryl scaffolds. This document elucidates the critical reaction parameters, offers optimized conditions for challenging substrates, and provides troubleshooting strategies to overcome common hurdles such as low yield and side product formation. The protocols and insights are grounded in established mechanistic principles to empower users to adapt and refine these methods for their specific synthetic challenges.

Introduction: The Challenge of Sterically Hindered Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and materials science, making this transformation indispensable. However, the coupling of sterically hindered or electronically deactivated substrates presents significant challenges.[3][4]

The specific building block, this compound, is a prime example of such a challenging substrate. The ortho-fluoro and ortho-methyl substituents create considerable steric bulk around the boronic acid moiety. This hindrance can impede the crucial transmetalation step of the catalytic cycle, often leading to sluggish reactions and diminished yields.[5] Furthermore, the electron-withdrawing nature of the chloro and fluoro substituents can influence the nucleophilicity of the boronic acid. This application note aims to provide a robust framework for successfully coupling this valuable, yet demanding, building block.

Mechanistic Considerations: The "Why" Behind the Conditions

A firm grasp of the Suzuki-Miyaura catalytic cycle is essential for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Each step is influenced by the choice of catalyst, ligand, base, and solvent.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The rate of this step is highly dependent on the halide, with reactivity following the trend I > OTf > Br >> Cl.[6][8] Electron-rich ligands on the palladium center facilitate this step, especially for less reactive aryl chlorides.[9]

  • Transmetalation: This is often the rate-determining step, particularly for hindered substrates. The organoboron species, activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the Pd(II) center, displacing the halide.[10][11]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species.[9] Bulky ligands tend to promote this final step.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pdi_complex Ar¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation [Ar²B(OH)₃]⁻ biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product reactants Ar¹-X + Ar²-B(OH)₂ base Base (e.g., K₃PO₄) base->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Reaction Parameters

Success with this compound hinges on the careful selection of reaction components to overcome steric and electronic barriers.

Catalyst and Ligand Selection

For sterically demanding couplings, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The ideal ligand should be both electron-rich to promote oxidative addition and bulky to facilitate reductive elimination.

  • Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging couplings.[12] Their steric bulk and electron-donating properties create a highly active, monoligated Pd(0) species that is effective for coupling hindered substrates and even robust aryl chlorides.[13]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable and highly active palladium complexes. PEPPSI-type precatalysts are particularly effective for coupling aryl chlorides.[10]

A typical starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, combined with a suitable phosphine ligand.

The Role of the Base

The base plays a critical role in activating the boronic acid for transmetalation but can also promote undesired side reactions like protodeboronation.[8][10]

  • Strong, Non-nucleophilic Bases: Potassium phosphate (K₃PO₄) is often the base of choice for difficult couplings. It is sufficiently basic to promote the formation of the reactive boronate species without causing significant degradation of sensitive substrates.

  • Carbonates: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also widely used. Cs₂CO₃ is more soluble in organic solvents and can be highly effective.[7]

  • Fluoride Sources: Potassium fluoride (KF) can be beneficial, especially under anhydrous conditions, as it forms a highly nucleophilic trifluoroborate species.[14]

Solvent Systems

The solvent must solubilize all reaction components and be stable at the required reaction temperature.

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are excellent choices, often used with a small amount of water to aid in dissolving the inorganic base and facilitate boronate formation.[9][15]

  • Aromatic Solvents: Toluene is a common high-boiling solvent suitable for less reactive coupling partners like aryl chlorides that require elevated temperatures.[5]

  • Polar Aprotic Solvents: While DMF or DMAc can be used, they may lead to side reactions at high temperatures.

A mixture, such as dioxane/water (e.g., 4:1 v/v), often provides the best balance of solubility and reactivity.[15]

Recommended Protocol: General Procedure

This protocol provides a robust starting point for coupling this compound with various aryl bromides and activated aryl chlorides.

Experimental_Workflow start Start reagents 1. Combine Aryl Halide, Boronic Acid, & Base start->reagents inert 2. Evacuate & Backfill with Argon (3x) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Catalyst/Ligand solvent->catalyst heat 5. Heat with Stirring (80-110 °C) catalyst->heat monitor 6. Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete workup 7. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2–1.5 mmol, 1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 mmol, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd) and the phosphine ligand (e.g., SPhos, 0.02-0.04 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the limiting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1]

Data Summary and Substrate Scope

The following table summarizes recommended starting conditions for different classes of aryl halides. Optimization may be required for specific substrates.

Aryl Halide (Ar-X)Catalyst System (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Aryl Iodide (Ar-I)Pd₂(dba)₃ (1%) / SPhos (2%)K₃PO₄ (2.0)Dioxane/H₂O80-9085-95%
Aryl Bromide (Ar-Br)Pd(OAc)₂ (2%) / XPhos (4%)K₃PO₄ (2.5)Dioxane/H₂O10080-90%
Activated Ar-ClPd₂(dba)₃ (2%) / RuPhos (4%)K₃PO₄ (3.0)Toluene11065-80%
Unactivated Ar-ClPEPPSI-IPr (3%)Cs₂CO₃ (3.0)Toluene110-12050-70%

Yields are illustrative and highly dependent on the specific electronic and steric properties of the aryl halide.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or ligand).[8]2. Insufficiently inert atmosphere.[9]3. Poor choice of ligand/base for the substrate.1. Use fresh catalyst and ligand; store under argon.2. Ensure rigorous degassing of solvent and proper inert gas technique.3. Screen different Buchwald ligands (e.g., SPhos, XPhos) and bases (K₃PO₄, Cs₂CO₃).
Protodeboronation 1. Excess water or protic solvent.2. Base is too harsh or reaction time is too long.[8]1. Use anhydrous solvents and a milder base like KF.2. Switch to a milder base (K₂CO₃, KF). Monitor reaction closely and stop once starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen deactivating the catalyst.[9]2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve inert atmosphere technique.2. Ensure reaction conditions favor reduction of the Pd(II) precatalyst; a Pd(0) source like Pd₂(dba)₃ may be preferable.
Dehalogenation of Aryl Halide 1. Side reaction promoted by certain bases or solvent impurities.2. β-hydride elimination if alkyl groups are present.[6]1. Change the base or use higher purity solvents.2. This is less common for aryl halides but consider catalyst/ligand modification if suspected.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with the correct choice of modern catalytic systems. By leveraging sterically hindered, electron-rich biarylphosphine ligands in combination with appropriate bases and solvents, researchers can effectively synthesize complex tri-ortho-substituted biaryl structures. The protocols and troubleshooting guide provided herein offer a solid foundation for developing efficient and scalable synthetic routes for drug discovery and materials science applications.

References

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing (4-Chloro-2-fluoro-3-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryl Moieties

Biaryl structures are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Their synthesis, therefore, is a cornerstone of contemporary organic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for constructing the pivotal C(sp²)–C(sp²) bond that defines these structures.[3][4][5] This palladium-catalyzed reaction is celebrated for its versatility, mild conditions, and remarkable tolerance of diverse functional groups.[6]

This guide provides an in-depth exploration of the synthesis of biaryl compounds using a specifically substituted organoboron reagent: (4-Chloro-2-fluoro-3-methylphenyl)boronic acid . The unique electronic and steric properties imparted by the chloro, fluoro, and methyl substituents on this reagent offer distinct advantages and present specific challenges in synthetic design. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer expert insights into troubleshooting and optimization.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to rational protocol design and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states.[3][7]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step forms a square-planar Pd(II) intermediate.[4][7]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily exchanges its organic group with the halide on the Pd(II) complex.[10][11]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[3][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Biaryl Product (R¹-R²) RedElim->Product Product Formation ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd Electrophile BoronicAcid Boronic Acid (R²-B(OH)₂) + Base BoronicAcid->Transmetal Nucleophile

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deconstructing the Reaction: Key Components and Considerations

A successful Suzuki-Miyaura coupling hinges on the judicious selection of each component.

The Nucleophile: this compound

This specific boronic acid brings several structural features into play:

  • Fluoro Group (C2): The ortho-fluoro substituent can influence the dihedral angle of the resulting biaryl product and may participate in catalyst coordination, potentially affecting reaction rates.

  • Methyl Group (C3): The ortho-methyl group introduces steric hindrance, which can be a critical factor. While it can sometimes impede the desired coupling, it is also a key feature in creating atropisomers (axially chiral biaryls) by restricting bond rotation.[12]

  • Chloro Group (C4): This electron-withdrawing group can modulate the electronic properties of the aromatic ring.

The Electrophile: Aryl Halides and Triflates

The choice of the coupling partner is critical. The reactivity generally follows the trend: I > Br > OTf >> Cl .[3] While aryl chlorides are economically attractive, their lower reactivity often necessitates more active catalyst systems, stronger bases, or higher temperatures.[13]

The Catalyst System: Palladium Source and Ligand

The catalyst is the heart of the reaction. It consists of a palladium source and, typically, a stabilizing ligand.

ComponentExamplesRole & Justification
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)These are stable sources of palladium. Pd(II) salts like Pd(OAc)₂ must be reduced in situ to the active Pd(0) state, often by a phosphine ligand or another reagent.[3] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes simplify the catalytic cycle initiation.
Ligands Phosphines: PPh₃, P(t-Bu)₃, SPhos, XPhosNHCs: IPr, IMesLigands stabilize the palladium center, prevent its precipitation as palladium black, and critically modulate its electronic and steric properties to enhance reactivity.[9] Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos) are often required for coupling challenging substrates like aryl chlorides.[14]
The Base: The Activator

The base is non-negotiable for transmetalation to occur.[8][11] Its primary role is to convert the neutral boronic acid into an anionic boronate, which is significantly more nucleophilic.[9][10]

Base TypeExamplesConsiderations & Causality
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃Common, effective, and moderately strong. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often leading to higher yields, especially with less reactive substrates.
Phosphates K₃PO₄A strong base that is particularly effective for coupling with sterically hindered substrates or aryl chlorides.
Fluorides CsF, KFFluoride ions can form highly nucleophilic trifluoroborate salts in situ, which can be advantageous. KF is a good choice to prevent hydrolysis of sensitive functional groups like esters.[15]
The Solvent: The Reaction Medium

The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous (if present) phases.

  • Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF).

  • Aqueous Co-solvent: A small amount of water is often beneficial.[6] It helps dissolve inorganic bases like K₂CO₃ and K₃PO₄ and can accelerate the transmetalation step.[16] However, excess water can promote undesirable protodeboronation (the replacement of the -B(OH)₂ group with a hydrogen atom).[15]

Validated Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids (Aryl Bromide, Boronic Acid, Base) - Add Catalyst & Ligand - Add degassed solvent start->setup degas 2. Inert Atmosphere - Evacuate and backfill with Argon/N₂ (3x) setup->degas reaction 3. Reaction - Heat to specified temperature (e.g., 85-100 °C) - Stir for 4-24 h - Monitor by TLC/LC-MS degas->reaction workup 4. Work-up - Cool to RT - Quench with water - Extract with organic solvent (e.g., EtOAc) reaction->workup purify 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography or recrystallization workup->purify end End (Isolated Biaryl Product) purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Reagents & Equipment
  • Reactants: Aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv).

  • Catalyst: Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane and Water (e.g., 10:1 v/v).

  • Equipment: Round-bottom flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen), heating mantle, standard glassware for work-up and purification.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) before adding them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 0.8 mL). The mixture should be stirred briefly.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 4-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.[17][18]

Summary of Reaction Parameters
ParameterRecommended RangeRationale
Boronic Acid (equiv.)1.1 - 1.5A slight excess ensures complete consumption of the potentially more valuable aryl halide and compensates for any protodeboronation or homocoupling.
Catalyst Loading (mol%)0.5 - 5%Lower loadings are more economical but may require longer reaction times. Higher loadings can be necessary for difficult couplings.
Ligand/Palladium Ratio1:1 to 4:1A ratio >1 (typically 2:1 for monodentate ligands) is needed to form the active catalytic species and prevent catalyst decomposition.
Base (equiv.)2.0 - 4.0A stoichiometric excess is required to drive the formation of the boronate species.
Temperature (°C)60 - 110 °CHigher temperatures are often needed for less reactive halides (e.g., chlorides) but can increase side reactions.
Concentration (M)0.1 - 0.5 MAffects reaction kinetics. Overly dilute conditions can slow the reaction, while overly concentrated conditions can lead to solubility issues.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst.2. Insufficiently strong base.3. Reaction temperature too low.4. Poor quality of reagents/solvents.1. Use a fresh source of palladium and ligand. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).3. Increase the reaction temperature in 10 °C increments.4. Use freshly distilled/anhydrous solvents and ensure reagents are pure.
Protodeboronation 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and a non-hydroxide base (e.g., CsF, K₃PO₄).2. Try to reduce reaction time by using a more active catalyst system.3. Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.[11]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.2. Use of a Pd(II) precatalyst without sufficient reductant.1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.2. This side reaction can sometimes be used to form the active Pd(0) catalyst, but if it is excessive, switch to a direct Pd(0) source.[3]
Dehalogenation of Aryl Halide 1. Presence of a hydride source.2. Certain solvents (e.g., alcohols) or bases (e.g., amines) can act as hydride donors.1. Ensure all reagents are pure.2. Change the solvent system (e.g., from THF to Toluene) and use a carbonate or phosphate base instead of an amine.[3]

Safety and Handling

  • This compound: Like most boronic acids, this compound should be treated as an irritant. Avoid inhalation of dust and contact with skin and eyes.[19][20] Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and are sensitizers. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle only in a fume hood. 1,4-Dioxane can form explosive peroxides upon storage.

  • Bases: Strong bases like K₃PO₄ are corrosive. Avoid direct contact.

  • General Precautions: Always conduct reactions under an inert atmosphere where specified. Pressure can build up in sealed vessels upon heating; ensure proper pressure-relief systems are in place.[21]

References

The Strategic Application of (4-Chloro-2-fluoro-3-methylphenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Precisely Engineered Building Block for Complex Syntheses

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Arylboronic acids are foundational pillars in this endeavor, primarily serving as indispensable coupling partners in the Suzuki-Miyaura reaction—a cornerstone of modern carbon-carbon bond formation.[1][2] Among the vast arsenal of available boronic acids, (4-Chloro-2-fluoro-3-methylphenyl)boronic acid has emerged as a strategic building block, particularly in the synthesis of complex therapeutic agents like kinase inhibitors. Its utility stems from a unique trifecta of substituents on the phenyl ring, each imparting specific, beneficial properties to the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into the rationale behind its use, supported by a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction, and discuss the causality behind the selection of reaction parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

The Molecular Logic: Deconstructing the Substituent Effects

The efficacy of this compound in drug design is not accidental; it is a direct consequence of the deliberate placement of its chloro, fluoro, and methyl groups. Understanding these individual contributions is key to appreciating its strategic value.

  • The Chloro Group: The chlorine atom at the 4-position significantly influences the molecule's lipophilicity. This can enhance membrane permeability and improve oral bioavailability. Furthermore, the chloro group can engage in specific halogen bonding interactions within a protein's active site, potentially increasing binding affinity and potency.[3]

  • The Fluoro Group: Positioned ortho to the boronic acid moiety, the 2-fluoro substituent exerts a strong electron-withdrawing inductive effect. This electronic modulation can alter the pKa of nearby functional groups, influencing drug-receptor interactions. Critically, fluorine is often introduced to block sites of metabolic oxidation, thereby enhancing the metabolic stability and prolonging the half-life of a drug candidate. Its small size ensures that it rarely introduces significant steric hindrance.

  • The Methyl Group: The methyl group at the 3-position provides a lipophilic contact point and can serve as a "molecular rudder," influencing the conformation of the phenyl ring. This conformational constraint can be crucial for optimizing the fit within a target's binding pocket, thereby improving selectivity and reducing off-target effects.

This specific substitution pattern creates a sterically and electronically distinct phenyl motif that medicinal chemists can exploit to probe structure-activity relationships (SAR) and fine-tune the properties of a lead compound. A prime example of its application is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases.

Application Profile: Synthesis of an IRAK4 Kinase Inhibitor Intermediate

A notable application of this compound is documented in the synthesis of potent IRAK4 inhibitors. IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a high-value target for therapeutic intervention in diseases such as rheumatoid arthritis and certain cancers.[1]

In a patented synthetic route, this compound is coupled with a substituted pyrazolopyrimidine core via a Suzuki-Miyaura reaction to forge a key biaryl linkage, a common structural feature in many kinase inhibitors. This reaction exemplifies the utility of this boronic acid in constructing complex, poly-substituted heterocyclic systems.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl chloride, based on established methodologies for synthesizing kinase inhibitor scaffolds.

I. Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥95%CommercialStore under inert atmosphere, refrigerated.
Heteroaryl Chloride (e.g., 2-chloro-pyrazolo[1,5-a]pyrimidine)Synthesis GradeIn-house/CommercialMust be dry.
Pd(dppf)Cl₂ · CH₂Cl₂Catalyst GradeCommercial[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%CommercialFinely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%CommercialSure/Seal™ or freshly distilled.
WaterDeionized/Milli-QLaboratoryDegassed prior to use.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Brine (Saturated NaCl solution)N/ALaboratoryFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying.
Celite®N/ACommercialFor filtration.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
II. Safety & Handling
  • Organoboronic Acids: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Boronic acids can be irritants. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

  • General Precautions: All glassware should be oven-dried before use to ensure anhydrous conditions. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst and boronic acid.

III. Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the heteroaryl chloride (1.0 eq), this compound (1.2 eq), and anhydrous sodium carbonate (2.5 eq).

    • Causality: Using a slight excess of the boronic acid (1.2 eq) ensures complete consumption of the potentially more valuable heteroaryl chloride. The base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species.

  • Catalyst Addition and Degassing:

    • Evacuate and backfill the flask with nitrogen three times.

    • Under a positive flow of nitrogen, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps, particularly with challenging substrates like heteroaryl chlorides.

  • Solvent Addition and Reaction:

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent).

    • Causality: The dioxane/water solvent system is highly effective for Suzuki couplings. Dioxane solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (heteroaryl chloride) is consumed (typically 4-12 hours).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional EtOAc.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure biaryl product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

IV. Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst; Insufficient degassing; Poor quality base/solvents.Use a fresh bottle of catalyst. Ensure thorough degassing of solvents. Use freshly dried, finely powdered base. Ensure anhydrous solvents are used.
Protodeboronation Presence of excess water or acid; Prolonged reaction time at high temp.Minimize water content in the reaction. Ensure the base is not acidic. Monitor the reaction closely and stop once the starting material is consumed.
Homocoupling of Boronic Acid Oxygen contamination; High catalyst loading.Improve degassing technique. Reduce catalyst loading to 2-3 mol%.
Difficult Purification Formation of closely related byproducts.Optimize chromatography conditions (try different solvent systems or a different stationary phase). Consider recrystallization if the product is a solid.

Visualizing the Workflow

The following diagrams illustrate the key relationships and the experimental workflow described.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R²(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product RX Heteroaryl-Cl (R¹-X) RX->OxAdd Boronic (Ar)B(OH)₂ (R²-B(OH)₂) + Base Boronic->Transmetal caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow start 1. Reagent Charging (Boronic Acid, Heteroaryl-Cl, Base) catalyst 2. Catalyst Addition (Under Inert Atmosphere) start->catalyst solvent 3. Add Degassed Solvents (Dioxane/Water) catalyst->solvent reaction 4. Heat & Stir (90-100 °C, 4-12h) solvent->reaction monitoring 5. Monitor by LC-MS/TLC reaction->monitoring monitoring->reaction Incomplete workup 6. Cool & Workup (EtOAc, Water, Brine) monitoring->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product 8. Final Product (Characterization) purify->product caption Fig 2. Experimental Workflow for Suzuki Coupling.

Caption: Fig 2. Experimental Workflow for Suzuki Coupling.

Conclusion and Future Outlook

This compound is a highly valuable and strategically designed reagent for medicinal chemistry. The specific arrangement of its substituents provides a powerful tool for chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates, as demonstrated in its application for the synthesis of IRAK4 inhibitors. The robust nature of the Suzuki-Miyaura coupling allows for its reliable incorporation into complex heterocyclic scaffolds. As the drive for more sophisticated and targeted therapeutics continues, the demand for precisely functionalized building blocks like this compound will undoubtedly grow, solidifying its role as a key component in the drug discovery toolkit.

References

Application Notes and Protocols for (4-Chloro-2-fluoro-3-methylphenyl)boronic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in the agrochemical industry on the application of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid. The focus is on its utility as a critical building block in the synthesis of novel agrochemicals via palladium-catalyzed cross-coupling reactions. We will delve into the rationale for its use, supported by the known impact of its structural motifs on bioactivity, and provide a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling reaction.

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates sophisticated synthetic strategies and access to versatile chemical building blocks. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This reaction's tolerance of a wide array of functional groups, mild reaction conditions, and commercial availability of diverse boronic acids makes it a cornerstone of modern synthetic chemistry.

The specific compound, this compound, incorporates several structural features that are highly sought after in the design of bioactive molecules:

  • Chlorine and Fluorine Substitution: Halogenation, particularly with chlorine and fluorine, is a well-established strategy in agrochemical design. These atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The strategic placement of fluorine can block metabolic oxidation sites and alter electronic properties, often enhancing efficacy.

  • Methyl Group: The methyl group can provide steric bulk, influencing the molecule's conformation and interaction with its biological target. It can also impact metabolic pathways.

Application Notes and Protocols for the Scale-Up Synthesis Using (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Substituted Biaryl Synthesis

The synthesis of complex biaryl scaffolds is a cornerstone of modern pharmaceutical and materials science. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance.[1][2] This guide provides a comprehensive overview and detailed protocols for the scale-up of reactions involving (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, a sterically hindered and electronically complex building block. The presence of ortho-fluoro and meta-chloro/methyl substituents presents unique challenges and opportunities in reaction optimization, control of impurities, and product isolation.

This document is intended for researchers, scientists, and drug development professionals engaged in process development and scale-up of cross-coupling reactions. The insights and protocols provided herein are grounded in established chemical principles and field-proven strategies to ensure scientific integrity and practical applicability.

Physicochemical Properties and Safety Considerations

Table 1: Physicochemical Properties of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (Analogue)

PropertyValueSource
Molecular Formula C7H7BClFO3[3][4][5][6]
Molecular Weight 204.39 g/mol [3][6]
Appearance Solid[3]
Storage Temperature 2-8°C, sealed in dry conditions[3]

Safety and Handling Precautions:

Based on the SDS for the methoxy analogue, the following precautions should be taken when handling this compound and similar compounds:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][7]

  • Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation.[4][7]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[4][7]

  • First Aid:

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

    • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4][7]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Ar-X_input Ar-X Boronic_Acid_input R-B(OR)2 Base Product_output

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent system is critical for a successful and efficient reaction, especially when dealing with sterically demanding substrates like this compound. The ortho-fluoro substituent can influence the electronic properties of the boronic acid and potentially impact the transmetalation step.

Scale-Up Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general framework for the scale-up of a Suzuki-Miyaura coupling reaction. It is essential to perform initial small-scale experiments to optimize conditions for the specific aryl halide being used.

Materials and Reagents

Table 2: Reagents and Recommended Specifications

ReagentCAS NumberRecommended Grade/PurityNotes
This compound136534-88-4≥97%Store under inert atmosphere, refrigerated.
Aryl BromideVaries≥98%Ensure dryness.
Palladium(II) Acetate (Pd(OAc)2)3375-31-3Catalyst gradeHandle in a glovebox or under inert atmosphere.
Buchwald Ligand (e.g., SPhos)657408-07-6≥98%Air-stable, but best handled under inert gas.
Potassium Carbonate (K2CO3)584-08-7Anhydrous, ≥99%Dry in an oven before use.
Toluene108-88-3Anhydrous, ≥99.8%Degas before use.
1,4-Dioxane123-91-1Anhydrous, ≥99.8%Degas before use.
Water7732-18-5Degassed, Deionized
Nitrogen (N2) or Argon (Ar)7727-37-9 / 7440-37-1High purity (≥99.998%)For inert atmosphere.

Experimental Workflow

Scale_Up_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase A Reagent Preparation (Drying, Degassing) B Reactor Setup (Inert Atmosphere) A->B C Charge Reagents (Solvent, Base, Boronic Acid, Aryl Halide) B->C E Charge Catalyst Slurry C->E D Catalyst/Ligand Slurry Preparation D->E F Heating and Reaction Monitoring (HPLC/GC) E->F G Cooling and Quenching F->G H Phase Separation G->H I Aqueous Washes H->I J Palladium Scavenging I->J K Crystallization J->K L Filtration and Drying K->L M M L->M Final Product

Figure 2: General workflow for the scale-up of a Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet.

    • Purge the reactor with inert gas for at least 30 minutes to ensure an oxygen-free environment.

  • Reagent Charging:

    • Charge the reactor with degassed toluene and/or 1,4-dioxane.

    • Add potassium carbonate (or another suitable base) with stirring.

    • Add the this compound and the aryl bromide.

    • Stir the mixture under a gentle flow of inert gas.

  • Catalyst Preparation and Addition:

    • In a separate, inerted vessel, prepare a slurry of the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.

    • Transfer the catalyst slurry to the main reactor via a cannula or a pressure-equalizing addition funnel.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the predetermined optimal temperature (typically 80-110 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.[8][9][10][11][12] The disappearance of the starting materials and the appearance of the product should be tracked.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer with brine to remove residual base and water-soluble impurities.

  • Palladium Removal:

    • Treat the organic layer with a palladium scavenger. Several options are available, including silica-based scavengers (e.g., SiliaMetS® Thiol) or activated carbon.[7][13][14][15][16] The choice of scavenger and the treatment conditions (temperature, time) should be optimized.

    • Filter the mixture to remove the scavenger.

  • Crystallization and Purification:

    • Concentrate the organic layer under reduced pressure.

    • Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, heptane, or a mixture).

    • Heat the solution to dissolve the crude product completely.

    • Cool the solution slowly to induce crystallization. Seeding with a small amount of pure product can be beneficial.

    • Filter the crystalline product and wash with a cold solvent.

    • Dry the product under vacuum at an appropriate temperature.

Analytical Methods for In-Process Control

Robust in-process controls are crucial for a successful and reproducible scale-up.

Table 3: Recommended Analytical Techniques

TechniquePurposeKey Parameters to Monitor
HPLC Reaction monitoring, purity assessmentDisappearance of starting materials, formation of product, detection of byproducts (e.g., homocoupling products)
GC-MS Reaction monitoring, impurity profilingSimilar to HPLC, useful for volatile components and identifying unknown impurities.
NMR (¹H, ¹⁹F) Structural confirmation, purity assessmentConfirmation of product structure, detection of fluorine-containing impurities.
ICP-MS/AAS Residual palladium analysisQuantification of residual palladium in the final product to meet regulatory requirements.

Troubleshooting and Process Optimization

Table 4: Common Issues and Potential Solutions in Scale-Up

IssuePotential Cause(s)Recommended Action(s)
Incomplete Reaction - Insufficient catalyst/ligand loading- Ineffective base- Low reaction temperature- Presence of oxygen- Increase catalyst/ligand loading incrementally.- Screen alternative bases (e.g., K3PO4, Cs2CO3).- Increase reaction temperature.- Ensure rigorous inert atmosphere.
Formation of Homocoupling Byproducts - Presence of oxygen- Sub-optimal catalyst/ligand system- Improve inerting of the reactor and reagents.- Screen different palladium catalysts and phosphine ligands.
High Residual Palladium - Ineffective scavenging- Product chelation with palladium- Screen different palladium scavengers.- Optimize scavenging conditions (time, temperature, amount of scavenger).- Consider an additional crystallization step.
Difficult Product Isolation/Crystallization - Oiling out- Formation of impurities that inhibit crystallization- Screen different crystallization solvents and anti-solvents.- Optimize the cooling profile.- Improve the purity of the crude product before crystallization.

Conclusion

The successful scale-up of Suzuki-Miyaura reactions with challenging substrates like this compound requires a meticulous and systematic approach. By understanding the underlying reaction mechanism, carefully selecting and optimizing reaction parameters, implementing robust in-process controls, and developing an effective purification strategy, researchers and process chemists can overcome the inherent challenges and achieve a safe, efficient, and scalable synthesis of valuable biaryl compounds. This guide provides a solid foundation for navigating the complexities of this important transformation in the pharmaceutical and chemical industries.

References

Application Note & Protocol: Microwave-Assisted Suzuki Coupling of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating the Synthesis of Complex Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly crucial in the pharmaceutical and materials science industries for the construction of complex biaryl scaffolds. This application note details a robust, microwave-assisted protocol for the Suzuki coupling of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, a sterically hindered and electronically deactivated substrate. The protocol is designed for researchers, scientists, and drug development professionals seeking to rapidly synthesize novel molecular entities.

The use of microwave irradiation offers a significant advantage over conventional heating methods by dramatically reducing reaction times, often from hours to minutes, and improving reaction yields and product purity.[3][4][5] This is achieved through efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of byproducts.[3][6] For challenging substrates like this compound, which features ortho-substituents that can impede the coupling reaction, the rapid and controlled heating provided by microwave synthesis is particularly beneficial.[7]

The Suzuki Coupling Reaction: A Mechanistic Overview

The Suzuki coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8][9] Understanding this catalytic cycle is crucial for optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid.[10][11]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition R¹-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Complex R¹-Pd(II)(R²)L₂ Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product R¹-R² (Biaryl Product) Transmetalation_Complex->Product Ar-X Aryl Halide (R¹-X) Ar-X->Oxidative_Addition Boronic_Acid (4-Chloro-2-fluoro-3-methylphenyl)B(OH)₂ (R²-B(OH)₂) Boronic_Acid->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a general method for the Suzuki coupling of this compound with a representative aryl bromide.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Supplier
This compound944128-93-6188.40Commercial Source
4-Bromoanisole104-92-7187.04Commercial Source
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64Commercial Source
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercial Source
1,4-Dioxane (Anhydrous)123-91-188.11Commercial Source
Deionized Water7732-18-518.02In-house
Ethyl Acetate (EtOAc)141-78-688.11Commercial Source
BrineN/AN/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Commercial Source
Instrumentation
  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Magnetic Stirrer

  • Standard laboratory glassware

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A 1. Add reagents to microwave vial: -(4-Chloro-2-fluoro-3-methylphenyl)boronic acid (1.2 equiv) -4-Bromoanisole (1.0 equiv) -Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) -K₂CO₃ (2.0 equiv) B 2. Add solvents: -1,4-Dioxane -Deionized Water A->B C 3. Seal the vial and purge with Argon/Nitrogen B->C D 4. Place vial in microwave synthesizer C->D E 5. Irradiate at 120 °C for 15 minutes D->E F 6. Cool to room temperature E->F G 7. Dilute with Ethyl Acetate F->G H 8. Wash with Water and Brine G->H I 9. Dry over Na₂SO₄ and concentrate H->I J 10. Purify by column chromatography I->J

Caption: Step-by-step workflow for the microwave-assisted Suzuki coupling.

Detailed Steps:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (0.6 mmol, 1.2 equiv.), 4-bromoanisole (0.5 mmol, 1.0 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.015 mmol, 3 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv.).

  • Add 1,4-dioxane (3 mL) and deionized water (1 mL) to the vial.

  • Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 15 minutes, with magnetic stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Rationale for Experimental Choices

  • Catalyst Selection: For sterically hindered substrates, palladium catalysts with bulky, electron-rich phosphine ligands are often required.[9][12] Pd(dppf)Cl₂ is a robust and commercially available pre-catalyst that has shown broad applicability in Suzuki couplings, including those with challenging substrates.[13][14] N-heterocyclic carbene (NHC) based palladium complexes are also highly effective for coupling sterically hindered substrates.[7][15]

  • Base and Solvent System: The choice of base and solvent is critical for the success of the Suzuki coupling.[16] A mixture of an organic solvent like 1,4-dioxane or THF with water is commonly used to dissolve both the organic and inorganic reagents.[8][11] Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions.[8][13]

  • Microwave Parameters: The rapid heating provided by microwave irradiation can overcome the activation energy barrier for the coupling of sterically hindered substrates.[3] A reaction temperature of 120 °C and a time of 15 minutes are good starting points for optimization. These conditions can be adjusted based on reaction monitoring (e.g., by TLC or LC-MS).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Inefficient catalyst activation- Low reaction temperature/time- Increase catalyst loading (e.g., to 5 mol%)- Screen alternative catalysts/ligands (e.g., XPhos, SPhos)- Increase microwave temperature (e.g., to 140 °C) or time
Protodeborylation - Presence of excess water or protic sources- Use anhydrous solvents and freshly dried base- Minimize reaction time
Homocoupling - Oxygen contamination leading to oxidative coupling- Ensure thorough deoxygenation of the reaction mixture and solvents

Conclusion

This application note provides a detailed and scientifically grounded protocol for the microwave-assisted Suzuki coupling of this compound. By leveraging the benefits of microwave synthesis and carefully selecting the catalyst, base, and solvent system, researchers can achieve rapid and efficient synthesis of complex biaryl structures. This methodology is a valuable tool for accelerating drug discovery and materials science research.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-Chloro-2-fluoro-3-methylphenyl)boronic acid. This resource is designed for researchers, chemists, and process development professionals who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered with this challenging substrate. The unique electronic and steric properties of this boronic acid require careful consideration of reaction parameters, which we will explore in detail.

Troubleshooting Guide: Addressing Common Yield Issues

This section is structured to provide direct answers to the most pressing experimental challenges.

Q1: My reaction shows low conversion or has stalled completely. What are the most critical initial checkpoints?

A1: When a Suzuki reaction with this substrate fails, it's crucial to systematically verify the foundational components of the reaction. This compound is both sterically hindered and electronically deactivated, making the reaction sensitive to subtle variations.

  • Inert Atmosphere Integrity: The single most common cause of failure is oxygen contamination. Oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands.[1] Ensure your reaction vessel is rigorously degassed (at least three cycles of vacuum/backfill with argon or nitrogen) and that all solvents are sparged with inert gas prior to use.[2]

  • Reagent Quality:

    • Boronic Acid Stability: While generally stable, boronic acids can degrade over time. Use a fresh, high-purity batch. Electron-deficient arylboronic acids are particularly prone to protodeboronation.[1][3]

    • Palladium Catalyst: Palladium pre-catalysts, especially older batches of Pd(OAc)₂, can exhibit reduced activity. Phosphine ligands are often air-sensitive. It is highly recommended to use modern, air-stable pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed for challenging couplings.[4][5]

    • Base Purity & Handling: Ensure your base (e.g., K₃PO₄) is anhydrous and has been stored properly. Some bases can be hygroscopic, and absorbed water can lead to side reactions.

Q2: I'm observing a significant amount of (3-chloro-1-fluoro-2-methylbenzene) as a byproduct. How do I prevent this protodeboronation?

A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a primary failure mode for electron-deficient boronic acids like this one.[3] The electron-withdrawing effects of the chloro and fluoro substituents make the carbon-boron bond more susceptible to cleavage.

  • Choice of Base: The base is essential for activating the boronic acid to form the boronate species required for transmetalation, but overly harsh or aqueous basic conditions can accelerate protodeboronation.[1][6]

    • Recommendation: Switch to a milder, non-nucleophilic base. Finely ground, anhydrous potassium phosphate (K₃PO₄) is often an excellent choice. Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective.[7][8]

  • Minimize Water: While many Suzuki protocols use aqueous co-solvents to dissolve the base, water is the proton source for this side reaction.[9] If possible, explore anhydrous conditions using a base soluble in your organic solvent or minimize the water content to only what is necessary for reactivity.

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester, significantly increases stability against protodeboronation.[3][6] While this adds a synthetic step, the improved stability and reproducibility often justify it, especially for complex syntheses. Boronic esters are generally less reactive than the corresponding acids, so reaction conditions may need re-optimization.[10]

Q3: My main impurity is the homocoupled biaryl derived from the boronic acid. What causes this and how can I stop it?

A3: Homocoupling (dimerization of the boronic acid) is typically promoted by the presence of Pd(II) species and oxygen before the catalytic cycle is fully established.[11]

  • Effective Degassing: As mentioned in Q1, rigorous exclusion of oxygen is critical. Oxygen can facilitate the oxidative cycle that leads to homocoupling.[11]

  • Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the amount of free Pd(II) available for homocoupling at the start of the reaction. If you are using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient, leading to side reactions.[11]

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling. Ensure your stoichiometry is precise.

Q4: The reaction is very slow due to steric hindrance. Which catalyst and ligand system is best suited for this substrate?

A4: The ortho-fluoro and ortho-methyl groups on this compound create significant steric bulk, which can impede the transmetalation step. Overcoming this requires a carefully selected catalyst system.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential. These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step (especially with aryl chloride partners), and facilitate the subsequent reductive elimination.[12][13]

    • Recommended Ligands: Buchwald-type biaryl monophosphine ligands are the industry standard for this type of challenge. SPhos and XPhos are excellent starting points. For extremely hindered couplings, more specialized ligands may be required.[2][7] Trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) can also be highly effective.[14]

  • Modern Pre-catalysts: To ensure reproducibility and high activity, use a well-defined palladium pre-catalyst. These complexes contain the ligand already bound to the palladium and are designed for rapid, clean generation of the active Pd(0) species.

    • Recommendation: Start with XPhos Pd G3 or SPhos Pd G4 . These are air- and moisture-stable solids that provide reliable results in challenging Suzuki couplings.[4][5]

Frequently Asked Questions (FAQs)

A5: This substrate presents a dual challenge:

  • Electronic Effects: The chlorine and fluorine atoms are strongly electron-withdrawing. This increases the boronic acid's susceptibility to premature decomposition via protodeboronation.[3][15]

  • Steric Hindrance: The presence of two ortho substituents (fluoro and methyl) creates significant steric bulk around the C-B bond. This slows down the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to palladium, requiring highly active and sterically demanding catalyst systems to achieve good yields.[12][13]

Q6: Should I use the boronic acid directly or convert it to its pinacol ester (BPin)?

A6: This decision involves a trade-off between reactivity and stability.

  • Boronic Acid: More reactive and has a higher atom economy.[10] However, it is more prone to protodeboronation and can sometimes form cyclic boroxine anhydrides upon storage, affecting stoichiometry.

  • Boronic Ester (BPin): Significantly more stable to storage and reaction conditions, especially against protodeboronation.[3][6] This leads to more reproducible results, which is critical in drug development and scale-up. The trade-off is slightly lower reactivity, which may require more forcing conditions (higher temperature or catalyst loading). For challenging, multi-step syntheses, the stability of the boronic ester is often preferred.

Q7: How do I select the optimal solvent and base combination?

A7: The solvent and base work in concert to facilitate the reaction. The solvent must solubilize the organic reagents, while the base (often dissolved in a co-solvent like water) activates the boronic acid.[16][17]

Base Common Solvent(s) Rationale & Considerations
K₃PO₄ 1,4-Dioxane/H₂O, THF/H₂O, TolueneStrongly Recommended. A moderately strong base that is highly effective but less harsh than hydroxides, minimizing protodeboronation and hydrolysis of sensitive functional groups.[7]
Cs₂CO₃ 1,4-Dioxane, DMF, THFA strong base that is often very effective for difficult couplings. Its high solubility in organic solvents can be an advantage.
KF 1,4-Dioxane, THFA mild base that can be effective, particularly in preventing side reactions with base-sensitive functional groups.[8]
K₂CO₃ Toluene/H₂O, DMF, EthanolA common and inexpensive base, but can sometimes be less effective for hindered substrates and may promote side reactions more than K₃PO₄.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [R²-B(OR)₃]⁻ PdII_Diaryl R¹-Pd(II)L₂-R² (Diaryl-Pd Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim R¹-R² (Product) RedElim->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[18]

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow decision decision action action start Start: Low Yield decision1 Protodeboronation Observed? start->decision1 Initial Checks end Improved Yield action1 1. Switch to milder base (K₃PO₄, KF) 2. Minimize water or use anhydrous conditions 3. Convert to stable boronic ester (BPin) decision1->action1 Yes decision2 Homocoupling Observed? decision1->decision2 No action1->end action2 1. Improve degassing protocol 2. Use Pd(0) source or G3/G4 pre-catalyst decision2->action2 Yes decision3 Reaction Stalled / Slow? decision2->decision3 No action2->end decision3->end No, review substrate purity action3 1. Use bulky, electron-rich ligand (SPhos, XPhos) 2. Use modern pre-catalyst (XPhos Pd G3) 3. Increase temperature decision3->action3 Yes action3->end

Caption: A logical workflow for diagnosing and solving low yield issues.

Key Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

Protocol 1: General Screening Conditions

This protocol serves as a robust starting point for optimization.

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In the same flask, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15]

Protocol 2: Optimized Protocol for Hindered/Electron-Deficient Substrates

This protocol incorporates best practices for challenging couplings.

  • Preparation: In a glovebox or on a Schlenk line, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.1 mmol, 1.1 equiv.), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv.) to a flame-dried reaction tube.

  • Catalyst Addition: Add the Buchwald pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or CPME, 5 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. Due to the higher activity of the catalyst, full conversion may be achieved in 1-6 hours.

  • Workup: Follow the workup procedure described in Protocol 1.

References

Technical Support Center: (4-Chloro-2-fluoro-3-methylphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Chloro-2-fluoro-3-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to help you optimize your synthetic outcomes.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups, presents specific challenges and opportunities. The electron-deficient nature of the aromatic ring can influence its stability and reactivity, making a nuanced approach to reaction optimization essential for success.

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the most common causes?

Low yields are a frequent issue and can often be traced back to a few key factors. The electron-withdrawing chloro and fluoro substituents on your boronic acid can make it susceptible to certain side reactions.

Most Common Culprits for Low Yield:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This is a significant issue with electron-deficient arylboronic acids, especially under basic aqueous conditions.[1]

  • Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl byproduct (bis(4-chloro-2-fluoro-3-methylphenyl)). This can be promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.

  • Catalyst Inactivity: The palladium catalyst may not be sufficiently active to promote the coupling of this somewhat sterically hindered and electronically deactivated boronic acid.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the protodeboronated starting material (1-chloro-3-fluoro-2-methylbenzene). How can I minimize this?

This is a classic case of protodeboronation. The C-B bond is being cleaved by a proton source (often water) before the desired cross-coupling can occur.

Strategies to Mitigate Protodeboronation:

StrategyRationaleRecommended Conditions
Use of Boronic Esters Boronic esters, such as the pinacol ester, are generally more stable to protodeboronation than the corresponding boronic acids. They act as a "slow-release" source of the boronic acid under the reaction conditions.Convert the boronic acid to its pinacol ester prior to the coupling reaction.
Anhydrous Conditions Minimizing the amount of water in the reaction can reduce the rate of protodeboronation.Use anhydrous solvents and consider a non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
Choice of Base The strength and nature of the base can significantly impact the rate of protodeboronation. Very strong aqueous bases can accelerate this side reaction.Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over NaOH or KOH. The use of fluoride bases like CsF can also be beneficial.
Use of Pre-catalysts Modern palladium pre-catalysts are designed to rapidly generate the active Pd(0) species, which can accelerate the desired catalytic cycle, outcompeting the slower protodeboronation pathway.Consider using a Buchwald-type pre-catalyst such as XPhos Pd G3.

Troubleshooting Flowchart for Low Yield / Protodeboronation

G start Low Yield / Protodeboronation Observed check_reagents 1. Verify Reagent Quality - Fresh boronic acid? - Active catalyst? - Anhydrous solvents? start->check_reagents change_base 2. Modify Base - Switch to K₃PO₄ or CsF - Use anhydrous base check_reagents->change_base Reagents OK use_ester 3. Use Boronic Ester - Convert to pinacol ester change_base->use_ester No Improvement success Improved Yield change_base->success Improvement optimize_catalyst 4. Optimize Catalyst System - Increase catalyst loading? - Use a Buchwald pre-catalyst (e.g., XPhos Pd G3)? use_ester->optimize_catalyst No Improvement use_ester->success Improvement optimize_catalyst->success Improvement fail Problem Persists optimize_catalyst->fail

Caption: A stepwise approach to troubleshooting low yields and protodeboronation.

Q3: My reaction mixture is turning black and I'm seeing the homocoupled byproduct of my boronic acid. What's happening and how do I fix it?

The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition. The homocoupling of the boronic acid is often coupled with this phenomenon and is frequently caused by the presence of oxygen in the reaction.

Strategies to Prevent Catalyst Decomposition and Homocoupling:

StrategyRationaleRecommended Actions
Rigorous Degassing Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a pathway leading to homocoupling and catalyst precipitation.Degas your solvents thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Use of Robust Ligands Bulky, electron-rich phosphine ligands can stabilize the palladium center, preventing decomposition and promoting the desired cross-coupling pathway.Ligands like SPhos or XPhos are often effective in preventing catalyst decomposition and promoting the coupling of challenging substrates.
Use of Pd(II) Pre-catalysts Pd(II) pre-catalysts are often more air-stable than Pd(0) sources. However, their reduction to the active Pd(0) species in situ must be efficient. Inefficient reduction can leave residual Pd(II) which may promote homocoupling.If using a Pd(II) source like Pd(OAc)₂, ensure your conditions (ligand, solvent, temperature) are suitable for its efficient reduction.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, and K₃PO₄.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of toluene.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio). The final concentration of the limiting reagent should be around 0.1 M.

  • Thoroughly degas the reaction mixture again by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanisms

The Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

Suzuki_Cycle cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side_reactions Undesired Side Reactions pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂, Base) pd2_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'(L₂) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product boronic_acid This compound protodeboronation Protodeboronation (H₂O, Base) boronic_acid->protodeboronation homocoupling Homocoupling (O₂, Pd(II)) boronic_acid->homocoupling protodeboronated_product 1-Chloro-3-fluoro-2-methylbenzene protodeboronation->protodeboronated_product homocoupled_product Dimerized Byproduct homocoupling->homocoupled_product

Caption: The desired Suzuki-Miyaura catalytic cycle and the competing side reactions of protodeboronation and homocoupling.

References

Technical Support Center: Advanced Strategies for Suzuki-Miyaura Coupling with (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the sterically hindered (4-Chloro-2-fluoro-3-methylphenyl)boronic acid. The unique substitution pattern of this reagent presents distinct challenges that can lead to low yields, incomplete reactions, and the formation of unwanted byproducts.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these obstacles and achieve successful coupling outcomes.

Understanding the Challenge: Steric Hindrance

The primary difficulty in utilizing this compound lies in its significant steric bulk around the boronic acid moiety. The presence of a methyl group and a fluorine atom ortho to the boronic acid group creates a crowded environment that can impede key steps in the Suzuki-Miyaura catalytic cycle.[1][2]

Specifically, steric hindrance can negatively impact:

  • Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is often the rate-limiting step and is highly sensitive to steric bulk.[1][3][4]

  • Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium catalyst, can also be slowed by steric congestion.[5]

The following sections provide actionable strategies to mitigate these effects.

Troubleshooting Guide: Overcoming Common Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is the most common issue when dealing with sterically hindered boronic acids. The root cause is often an inefficient catalytic system that cannot overcome the steric barrier. Here’s a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand Selection is Critical:

Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. For sterically demanding substrates, a more robust catalytic system is required.[6]

  • Bulky, Electron-Rich Ligands: These are essential for promoting both oxidative addition and reductive elimination.[1][6][7] Buchwald-type biarylphosphine ligands are highly recommended.

  • Precatalysts: Consider using modern palladium precatalysts which are more stable and form the active Pd(0) species more efficiently.

Catalyst/Ligand SystemKey Features & Recommendations
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) Excellent for sterically hindered substrates due to their bulk and electron-donating properties.[6] Start with XPhos or SPhos.
N-Heterocyclic Carbenes (NHCs) Offer strong σ-donation and form stable palladium complexes, which can be beneficial at higher temperatures.[6]
Palladium Precatalysts (e.g., XPhos Pd G3) Air- and moisture-stable, providing reliable generation of the active catalyst.[1]

2. Optimizing Reaction Conditions:

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for transmetalation and reductive elimination.[1] A starting point of 80-110 °C is recommended.

  • Choice of Base: A stronger, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a good first choice. In some cases, cesium carbonate (Cs₂CO₃) or organic bases like triethylamine (NEt₃) can be effective.

  • Solvent System: Aprotic polar solvents are generally preferred. A mixture of dioxane and water (e.g., 10:1) is a common and effective choice.[1] Toluene can also be used, particularly at higher temperatures.[8]

Experimental Protocol: General Procedure for a Sterically Hindered Suzuki Coupling
  • Reagent Preparation: In a dry reaction vessel, combine this compound (1.0-1.5 equivalents), your aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen). This is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9][10][11][12]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][13]

  • Purification: Purify the crude product by flash column chromatography.

Question 2: I'm observing significant amounts of homocoupling of my boronic acid (a symmetrical biaryl byproduct). What causes this and how can I prevent it?

Answer:

Homocoupling is a common side reaction, especially when the desired cross-coupling is slow due to steric hindrance. It is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[1]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Use proper techniques to maintain an inert atmosphere throughout the reaction setup and duration.

  • High-Quality Reagents: Use a fresh, high-purity palladium catalyst and boronic acid. Older or impure reagents can contribute to side reactions.

Question 3: My reaction stalls at partial conversion, and I see evidence of protodeboronation (replacement of the boronic acid group with a hydrogen). How can I minimize this side reaction?

Answer:

Protodeboronation is a competitive pathway where the boronic acid reacts with a proton source (often water) to cleave the C-B bond. This is particularly problematic with electron-deficient or sterically hindered boronic acids.

Strategies to Mitigate Protodeboronation:

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can significantly reduce the rate of protodeboronation.[14] While this adds a synthetic step, it often leads to more reliable and reproducible results.

  • Careful Choice of Base and Solvent: While some water is often necessary, excessive amounts can promote protodeboronation. If this is a persistent issue, consider using a less aqueous solvent system or a non-hydroxide base.

  • Formation of Diethanolamine Adducts: Reacting the boronic acid with diethanolamine can form a more stable adduct that is less prone to protodeboronation and can be used directly in the coupling reaction.[1]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_intermediate Ar-Pd(II)-Ar'(L2) pd2_complex->pd2_intermediate Ar'-B(OH)2 (Base Activated) transmetalation Transmetalation product Ar-Ar' (Product) pd2_intermediate->product reductive_elimination Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-X + Ar'-B(OH)2 base Base Troubleshooting_Workflow start Low Conversion with This compound check_catalyst Is the catalyst system optimized for steric hindrance? (e.g., Buchwald ligand) start->check_catalyst optimize_catalyst Switch to a bulky, electron-rich ligand (e.g., XPhos) and a precatalyst (e.g., G3). check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions forcing enough? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Increase temperature (80-110 °C). Use a stronger base (K3PO4). Ensure proper solvent (Dioxane/H2O). check_conditions->optimize_conditions No check_side_reactions Is protodeboronation or homocoupling observed? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions mitigate_side_reactions Convert to boronate ester. Ensure rigorous inert conditions. check_side_reactions->mitigate_side_reactions Yes success Successful Coupling check_side_reactions->success No mitigate_side_reactions->success

References

Technical Support Center: Catalyst Deactivation in Reactions with (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding catalyst deactivation when using (4-Chloro-2-fluoro-3-methylphenyl)boronic acid in cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and ensure the success of your experiments.

Troubleshooting Guide: Addressing Catalyst Deactivation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the root causes of these problems and provide step-by-step guidance for their resolution.

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled, and I observe a black precipitate. What is happening and how can I fix it?

A1: The black precipitate is likely palladium black, which is finely divided, agglomerated palladium metal. Its formation is a classic sign of catalyst deactivation. The catalytically active species in a Suzuki-Miyaura coupling is a soluble Pd(0) complex. When this complex becomes unstable, it decomposes into insoluble and catalytically inactive palladium black. This reduces the concentration of the active catalyst, leading to a stalled or sluggish reaction.

Several factors related to the use of this compound can contribute to this issue:

  • Steric Hindrance: The ortho-fluoro and meta-methyl substituents on your boronic acid create significant steric bulk. This can slow down the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. A prolonged catalytic cycle increases the likelihood of catalyst decomposition.

  • Reaction Temperature: While higher temperatures can sometimes overcome the activation energy for sterically hindered substrates, excessively high temperatures can also accelerate catalyst decomposition pathways.

Troubleshooting Steps:

  • Ligand Selection: For sterically demanding substrates like this compound, standard ligands such as triphenylphosphine may be inadequate. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form more stable Pd(0) complexes and can accelerate both the oxidative addition and reductive elimination steps, compensating for a slower transmetalation.

  • Use of Palladium Precatalysts: Instead of traditional palladium sources like Pd(OAc)₂, consider using modern palladium precatalysts (e.g., XPhos Pd G3). These are often more stable and efficiently generate the active Pd(0) species in situ.

  • Optimize Temperature: Carefully screen the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction does not proceed. Avoid unnecessarily high temperatures.

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst. Use properly degassed solvents.

Q2: I am experiencing low yields and suspect my this compound is decomposing. What is the likely side reaction and how can I mitigate it?

A2: The most probable side reaction is protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is a common issue with electron-deficient arylboronic acids, and the electron-withdrawing fluoro and chloro substituents on your compound make it particularly susceptible. This side reaction consumes your starting material and reduces the overall yield of the desired product.

Mitigation Strategies for Protodeboronation:

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation, but strong bases can also promote protodeboronation. If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or KF.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be the proton source for protodeboronation. If you suspect this is an issue, try using anhydrous conditions with a suitable base.

  • Use of a More Stable Boronic Acid Derivative: A highly effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester . These esters are less prone to protodeboronation and slowly release the boronic acid into the reaction mixture under the reaction conditions. This "slow-release" strategy keeps the concentration of the sensitive boronic acid low at any given time, minimizing its decomposition. A patent for a Suzuki coupling reaction involving a similar compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester, suggests this is a viable approach.[1]

Experimental Protocol: Preparation of the Pinacol Ester of this compound

  • To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a suitable solvent, such as toluene or THF.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the subsequent Suzuki-Miyaura coupling.

Q3: My reaction is not working, and I suspect impurities in my starting materials are poisoning the catalyst. What are common culprits and how can I address this?

A3: Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the palladium catalyst, rendering it inactive. Even trace amounts of certain substances can have a significant impact.

Potential Sources of Catalyst Poisons:

  • Impurities from Boronic Acid Synthesis: The synthesis of this compound may involve organolithium intermediates. Residual lithium salts or other byproducts could potentially interfere with the catalyst.

  • Sulfur- or Phosphorus-Containing Impurities: These are known poisons for palladium catalysts. Ensure that your starting materials and solvents are free from such contaminants.

  • Solvent Impurities: Some solvents can contain impurities that act as catalyst poisons. Always use high-purity, degassed solvents.

Troubleshooting and Prevention:

  • Purify the Boronic Acid: If you suspect impurities in your boronic acid, consider recrystallizing it before use.

  • Use High-Purity Reagents: Ensure all your reagents, including the aryl halide, base, and solvents, are of high purity.

  • Scavengers: In some cases, the addition of a scavenger can help to remove catalyst poisons from the reaction mixture. However, this should be approached with caution as the scavenger itself could interfere with the reaction.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal catalyst loading for reactions with this boronic acid?

    • A: A typical starting point for catalyst loading is 1-2 mol%. If the reaction is sluggish due to the challenging nature of the substrate, you may need to increase the loading to 3-5 mol%. However, simply increasing the catalyst loading without addressing the root cause of deactivation (e.g., by changing the ligand) is often not a cost-effective solution.

  • Q: Which solvent system is best for this type of reaction?

    • A: A mixture of an organic solvent and water is commonly used in Suzuki-Miyaura couplings. For this compound, a good starting point would be a 4:1 to 10:1 mixture of dioxane/water or THF/water. The choice of solvent can also influence catalyst stability, so it may be a parameter worth screening.

  • Q: Can I use a "ligandless" protocol for this reaction?

    • A: While some Suzuki-Miyaura couplings can be performed without the addition of a specific ligand, this is generally not recommended for challenging substrates like this compound. The steric hindrance and electronic properties of this compound necessitate a well-defined and stable catalytic system, which is best achieved with a suitable ligand.

Data Summary and Visualizations

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 or similar precatalystEnhanced stability and efficient generation of active Pd(0).
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands stabilize the catalyst and accelerate the reaction.
Base K₃PO₄ or Cs₂CO₃Effective for sterically hindered substrates while being milder than hydroxides, reducing the risk of protodeboronation.
Solvent Dioxane/Water (4:1 to 10:1)A common and effective solvent system for Suzuki-Miyaura couplings. Ensure it is properly degassed.
Temperature 80-100 °CA good starting range to balance reaction rate and catalyst stability.
Boronic Acid Form Pinacol EsterRecommended to minimize protodeboronation.[1]

Diagram 1: Catalyst Deactivation Pathways

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active Pd(0) Catalyst Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Active Pd(0) Catalyst->Oxidative Addition Palladium Black (Inactive) Palladium Black (Inactive) Active Pd(0) Catalyst->Palladium Black (Inactive) Agglomeration Poisoned Catalyst (Inactive) Poisoned Catalyst (Inactive) Active Pd(0) Catalyst->Poisoned Catalyst (Inactive) Impurity Binding Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0) Catalyst G Start Low Yield with This compound Check1 Observe Black Precipitate? Start->Check1 Check2 Suspect Protodeboronation? Start->Check2 Check3 Check Reagent Purity Start->Check3 Solution1 Use Bulky Ligand (e.g., XPhos) Use Pd Precatalyst Optimize Temperature Check1->Solution1 Yes Solution2 Use Milder Base (e.g., K3PO4) Use Anhydrous Conditions Convert to Pinacol Ester Check2->Solution2 Yes Solution3 Purify Boronic Acid Use High-Purity Solvents/Reagents Check3->Solution3 Yes

References

Technical Support Center: Optimization of (4-Chloro-2-fluoro-3-methylphenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-Chloro-2-fluoro-3-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate and achieve high-yielding, reproducible results. The unique substitution pattern of this boronic acid—featuring an ortho-fluoro group, a meta-methyl group, and a para-chloro group—presents distinct challenges that require careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in Suzuki-Miyaura couplings?

A1: The main challenges stem from the electronic and steric properties imparted by its substituents:

  • Steric Hindrance: The ortho-fluoro and meta-methyl groups can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step, potentially slowing down the reaction rate.

  • Electronic Effects: The electron-withdrawing nature of the fluorine and chlorine atoms can decrease the nucleophilicity of the arylboronic acid, which can also impede transmetalation.

  • Protodeboronation: This is a common side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond, particularly under harsh basic conditions or in the presence of excess water.[1] The electronic nature of this substrate can influence its susceptibility to this side reaction.

Q2: How does the choice of base impact the coupling of this specific boronic acid?

A2: The base is a critical component of the Suzuki-Miyaura catalytic cycle, playing a primary role in the transmetalation step.[2][3] It activates the boronic acid by converting it into a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[3] For this compound, the choice of base is a delicate balance:

  • Weak vs. Strong Bases: A base that is too weak may not efficiently form the boronate, leading to a sluggish or incomplete reaction.[1] Conversely, a base that is too strong can promote protodeboronation or cause degradation of base-sensitive functional groups on either coupling partner.[1]

  • Inorganic Bases: These are the most commonly used bases.[3]

    • Carbonates (K₂CO₃, Cs₂CO₃): Often a good starting point due to their moderate basicity. Cesium carbonate is more soluble and often more effective but also more expensive.[1]

    • Phosphates (K₃PO₄): A stronger base that can be very effective for challenging couplings, including those with electron-rich aryl halides.[4]

    • Hydroxides (NaOH, KOH): Strong bases that can accelerate the reaction but also increase the risk of side reactions.[3]

    • Fluorides (KF): Can be effective, especially in anhydrous conditions, and are known to be compatible with base-labile groups.[1]

Q3: What is the optimal solvent system for this reaction?

A3: The solvent's role is to solubilize the reactants and catalyst and to influence the reaction rate and selectivity.[5] Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[4]

  • Ethereal Solvents (Dioxane, THF): These are common choices. Dioxane is often favored for its higher boiling point, allowing for higher reaction temperatures.[6]

  • Apolar Solvents (Toluene): Can also be effective, sometimes in combination with a co-solvent.[6]

  • The Role of Water: A small amount of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active palladium hydroxide species.[6] However, excess water can promote protodeboronation.[4] The optimal ratio of organic solvent to water often needs to be determined empirically.[6]

Troubleshooting Guide

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps Rationale
Inactive Catalyst Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ.[7] Use a fresh batch of catalyst or a pre-activated catalyst.The catalytic cycle relies on an active Pd(0) species.[2]
Oxygen Contamination Properly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen).[7]Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[7][8]
Inefficient Oxidative Addition If coupling with an electron-rich aryl halide, a more electron-rich and bulky ligand (e.g., SPhos, XPhos) may be required.[8]Electron-donating ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center.[2]
Poor Base/Solvent Combination The chosen base may be insoluble in the solvent system. Try a different solvent or a more soluble base (e.g., Cs₂CO₃).[1]The base must be available in the reaction medium to participate in the catalytic cycle.[1]
Problem 2: Significant Protodeboronation of this compound
Potential Cause Troubleshooting Steps Rationale
Base is too Strong Switch to a milder base such as K₂CO₃ or K₃PO₄. Avoid strong hydroxides like NaOH.[1]Strong bases can accelerate the cleavage of the C-B bond.[1]
Excess Water Use anhydrous solvents or reduce the amount of water in the solvent system.[4]Water is a proton source for protodeboronation.
High Reaction Temperature/Long Reaction Time Monitor the reaction closely and stop it once the starting material is consumed. Consider running the reaction at a lower temperature.Prolonged exposure to basic conditions at elevated temperatures increases the likelihood of side reactions.
Problem 3: Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Steps Rationale
Presence of Oxygen Ensure rigorous degassing of the reaction mixture and maintenance of an inert atmosphere.[7]Oxygen promotes the oxidative homocoupling of boronic acids.[8]
Use of Pd(II) Precatalyst The in-situ reduction of Pd(II) to Pd(0) can sometimes lead to species that promote homocoupling.[8] Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) might mitigate this.The desired catalytic cycle requires Pd(0). Inefficient reduction of Pd(II) can lead to side reactions.

Experimental Protocols

General Protocol for Screening Bases and Solvents

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reaction Setup:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the selected base (2.0 equiv), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the ligand (if required).[7]

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[4][7]

  • Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Screening Table Example:

EntryBase (2.0 equiv)Solvent (v/v)Temp (°C)Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)100
2K₃PO₄Dioxane/H₂O (4:1)100
3Cs₂CO₃Dioxane/H₂O (4:1)100
4K₂CO₃Toluene/EtOH/H₂O (4:1:1)100
5K₃PO₄THF/H₂O (4:1)80

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl Boronate Ar²B(OH)₃⁻ Boronate->Transmetalation Base_Activation Base (e.g., OH⁻) Base_Activation->Boronate Boronic_Acid Ar²B(OH)₂ Boronic_Acid->Base_Activation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues encountered during the optimization process.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Action: Rigorously degas solvents and reaction setup. Check_Inert->Degas No Check_Catalyst Is the catalyst and ligand active? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst New_Catalyst Action: Use fresh catalyst/ligand. Check_Catalyst->New_Catalyst No Check_Base Is the base appropriate and soluble? Check_Catalyst->Check_Base Yes New_Catalyst->Check_Base Screen_Bases Action: Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Screen_Bases No Check_Solvent Is the solvent system optimal? Check_Base->Check_Solvent Yes Screen_Bases->Check_Solvent Screen_Solvents Action: Screen different solvents and water content. Check_Solvent->Screen_Solvents No Check_Side_Reactions Are side reactions (protodeboronation, homocoupling) observed? Check_Solvent->Check_Side_Reactions Yes Screen_Solvents->Check_Side_Reactions Optimize_Conditions Action: Use milder base, less water, or lower temperature. Check_Side_Reactions->Optimize_Conditions Yes Success Success: Optimized Reaction Check_Side_Reactions->Success No Optimize_Conditions->Success

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura couplings.

References

Technical Support Center: Managing Protodeboronation of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Chloro-2-fluoro-3-methylphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to anticipate and manage one of the most common challenges associated with this and other arylboronic acids: protodeboronation. By understanding the underlying mechanisms and implementing robust protocols, you can significantly improve reaction yields, ensure product purity, and accelerate your research.

Understanding the Challenge: Protodeboronation

Protodeboronation is a frequent and often frustrating side reaction in which the C–B bond of a boronic acid is cleaved and replaced by a C–H bond.[1] This process converts your valuable starting material into an inactive byproduct—in this case, 1-chloro-3-fluoro-2-methylbenzene—which reduces the yield of your desired cross-coupling product and complicates purification.

The susceptibility of an arylboronic acid to protodeboronation is highly dependent on its electronic and steric properties, as well as the reaction conditions.[1] For this compound, the presence of electron-withdrawing halogen substituents can influence the stability of the C-B bond.

Mechanism of Protodeboronation: Protodeboronation can be catalyzed by either acid or base, but in the context of Suzuki-Miyaura cross-coupling reactions, the base-catalyzed pathway is of primary concern.[1][2] The generally accepted mechanism involves two key steps:

  • Activation by Base: A base (e.g., hydroxide, carbonate) attacks the Lewis acidic boron atom to form a more electron-rich and reactive boronate species, [ArB(OH)₃]⁻.[2]

  • Protonolysis: A proton source, typically water or alcohol from the solvent system, protonates the ipso-carbon, leading to the cleavage of the C–B bond.[2][3]

The rate of this process is highly pH-dependent, often accelerating under the basic conditions required for many cross-coupling reactions.[3][4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using this compound.

Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I've isolated a significant amount of 1-chloro-3-fluoro-2-methylbenzene. What is happening?

A: This is a classic sign of protodeboronation. The boronic acid is being consumed by this side reaction before it can participate in the catalytic cycle of the cross-coupling reaction. Several factors could be contributing to this:

  • Base Strength & Concentration: Strong bases (like NaOH, KOH) and high concentrations can dramatically accelerate protodeboronation.[5]

  • Temperature: High reaction temperatures can increase the rate of protodeboronation.[3]

  • Water Content: While necessary for some protocols, excessive water can serve as a proton source, facilitating the undesired C-B bond cleavage.

  • Reaction Time: Extended reaction times give the side reaction more opportunity to occur.

  • Catalyst Activity: If the palladium catalyst is not efficient, the desired coupling reaction will be slow, allowing the competing protodeboronation to dominate.

Q2: How can I choose the right base to minimize protodeboronation?

A: The choice of base is critical. The goal is to select a base that is strong enough to facilitate the transmetalation step of the Suzuki coupling but not so aggressive that it promotes rapid protodeboronation.

Base Type Examples Suitability for Mitigating Protodeboronation Rationale
Strong Bases NaOH, KOH, LiOHAvoid These generate high concentrations of hydroxide ions, which strongly promote the formation of the reactive boronate and subsequent protonolysis.[5]
Moderate Bases K₂CO₃, Cs₂CO₃Good Generally provide a good balance of reactivity for the coupling reaction without being overly aggressive in promoting protodeboronation.
Weak Bases K₃PO₄, KF, KOAcExcellent Often the best choice for sensitive substrates.[6] They are basic enough to participate in the catalytic cycle but significantly reduce the rate of protodeboronation.

Q3: I suspect my boronic acid is degrading during storage. What are the proper handling and storage procedures?

A: Yes, improper storage can lead to degradation over time. This compound is a solid that should be stored under specific conditions to maintain its integrity.

  • Storage Temperature: Keep refrigerated at 2-8°C.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry environment. Boronic acids can be sensitive to moisture and air.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

Q4: Can I use a boronic ester instead of the boronic acid to prevent this issue?

A: Absolutely. Converting the boronic acid to an ester, such as a pinacol or MIDA ester, is a highly effective strategy.[6] This "slow-release" approach protects the vulnerable C-B bond.[8][9] The ester is more stable under the reaction conditions and slowly hydrolyzes to release the active boronic acid in situ. This keeps the instantaneous concentration of the free boronic acid low, favoring the desired cross-coupling over protodeboronation.[6][8]

Recommended Experimental Protocols

The following protocols are designed to minimize protodeboronation and serve as a validated starting point for your experiments.

Protocol 1: Optimized Suzuki-Miyaura Coupling with a Mild Base

This protocol is a robust starting point for coupling this compound with a generic aryl bromide.

Reagents & Materials:

  • This compound (1.2 eq.)

  • Aryl Bromide (1.0 eq.)

  • Potassium Phosphate (K₃PO₄) (3.0 eq.)

  • Pd(dppf)Cl₂ (2 mol%)

  • 1,4-Dioxane/Water (5:1 mixture), degassed

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, this compound, K₃PO₄, and Pd(dppf)Cl₂.

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with argon or nitrogen three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow for Protodeboronation

If you are still observing significant protodeboronation, follow this logical troubleshooting workflow.

G start Low Yield & Protodeboronation Detected base Is the base strong? (e.g., NaOH, KOH) start->base temp Is the temperature >100°C? base->temp No change_base Switch to a milder base (K₃PO₄ or Cs₂CO₃) base->change_base Yes solvent Is the solvent anhydrous? temp->solvent No lower_temp Lower temperature to 80-90°C temp->lower_temp Yes catalyst Is the catalyst loading <1 mol%? solvent->catalyst No use_aqueous Use a carefully controlled aqueous solvent system (e.g., 5:1 Dioxane/Water) solvent->use_aqueous Yes ester Consider using a slow-release strategy (MIDA/Pinacol Ester) catalyst->ester No increase_catalyst Increase catalyst loading (e.g., 2-3 mol%) catalyst->increase_catalyst Yes change_base->temp lower_temp->solvent use_aqueous->catalyst increase_catalyst->ester

Caption: Troubleshooting flowchart for managing protodeboronation.

Analytical Detection of Protodeboronation

Confirming the presence and quantity of the protodeboronated byproduct is essential for accurate troubleshooting.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method. Create a standard of the expected byproduct, 1-chloro-3-fluoro-2-methylbenzene, to determine its retention time and fragmentation pattern. Analyze an aliquot of your crude reaction mixture to quantify its formation relative to your desired product.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum can be diagnostic. The protodeboronated byproduct will show a new set of signals corresponding to the Ar-H proton that replaced the boronic acid group. Compare the crude reaction spectrum to the spectra of your starting materials and the desired product to identify these byproduct signals.

References

Technical Support Center: Suzuki Reactions with (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with (4-Chloro-2-fluoro-3-methylphenyl)boronic acid. We will explore a critical, yet often misunderstood, reaction parameter: the impact of water. While sometimes beneficial, residual or intentional water can be a primary driver of low yields and reaction failure. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: I thought Suzuki reactions needed anhydrous conditions. Can water actually be beneficial?

A: This is a common point of confusion. While many cross-coupling reactions demand strict anhydrous conditions, the Suzuki-Miyaura coupling is notably versatile and can often tolerate or even benefit from the presence of water.[1][2] In fact, many modern protocols are developed specifically in aqueous media to create greener, more cost-effective, and safer processes.[3][4][5]

The benefits of water can be attributed to several factors:

  • Base Solubility: Many inorganic bases used in Suzuki couplings (e.g., K₂CO₃, K₃PO₄) have significantly higher solubility in water than in organic solvents. Water can help dissolve the base, facilitating its role in the catalytic cycle.[6]

  • Boronic Acid Activation: Water can participate in the equilibrium of the boronic acid, forming the more nucleophilic boronate species (Ar-B(OH)₃⁻) upon reaction with a base. This boronate is the active species in the crucial transmetalation step.[2]

  • Reaction Rates: For certain systems, biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O can lead to accelerated reaction rates.[6][7]

However, the "benefit" of water is highly substrate-dependent and is not a universal rule. For sensitive substrates like this compound, the detrimental effects often outweigh the potential advantages.

Q2: My reaction with this compound is giving very low yields or failing completely. Could water be the culprit?

A: Absolutely. If you are experiencing poor performance with this specific boronic acid, water is a prime suspect. The primary issue is an undesired side reaction called protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[8] This reaction effectively destroys your starting material before it can participate in the desired cross-coupling.

The overall reaction is: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

This process is often accelerated by the basic conditions required for the Suzuki reaction itself.[8] Therefore, instead of coupling with your aryl halide, your this compound is being converted into 1-chloro-3-fluoro-2-methylbenzene, a common byproduct that can complicate purification.

Q3: What exactly is protodeboronation, and why is it such a problem for my specific boronic acid?

A: Protodeboronation is the protonolysis of the carbon-boron bond.[8] While all boronic acids are susceptible to this side reaction to some degree, the rate and likelihood depend on the electronic and steric properties of the aryl group and the specific reaction conditions.[8]

The mechanism can be complex, but in the context of a Suzuki reaction, a base-catalyzed pathway is highly relevant. Here, a hydroxide ion attacks the boronic acid to form the boronate. This is followed by a rate-limiting reaction with a proton source (like water) to cleave the C-B bond.[8]

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

The desired reaction proceeds through a well-defined catalytic cycle. Understanding this helps contextualize where side reactions can interfere.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBoronic Ar'-B(OH)₂ + Base ArBoronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Protodeboronation Side Reaction

This diagram illustrates the primary degradation pathway for the boronic acid in the presence of water and base, which competes directly with the desired transmetalation step.

Protodeboronation BoronicAcid This compound Ar-B(OH)₂ Boronate Boronate Complex [Ar-B(OH)₃]⁻ BoronicAcid->Boronate Base (e.g., OH⁻) UndesiredProduct Protodeboronation Product (1-Chloro-3-fluoro-2-methylbenzene) Ar-H Boronate->UndesiredProduct Proton Source (H₂O) (C-B Bond Cleavage) BoronWaste B(OH)₃

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting Guide

This section provides a quick-reference guide for diagnosing and solving common water-related issues.

Symptom Observed Potential Water-Related Cause Recommended Corrective Actions & Explanation
Low or No Product Yield; Starting Material Consumed Protodeboronation: Your boronic acid is being destroyed by water and base before it can couple.[8]1. Switch to Anhydrous Conditions: Use dry, degassed solvents (e.g., Dioxane, Toluene, THF) and ensure your base is finely powdered and dry. 2. Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from NaOH or K₃PO₄ to a weaker base like K₂CO₃ or KF. 3. Lower Reaction Temperature: High temperatures can increase the rate of decomposition. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer time.
Significant Amount of Ar-H Byproduct Detected Confirmed Protodeboronation: The presence of 1-chloro-3-fluoro-2-methylbenzene is a definitive sign of this side reaction.Follow all recommendations for preventing protodeboronation. Consider protecting the boronic acid as a boronic ester (e.g., pinacol ester). Boronic esters are generally more stable and less prone to premature hydrolysis and protodeboronation.[9]
Homocoupling of Boronic Acid (Ar-Ar) Oxygen Contamination: Dissolved oxygen in aqueous media can promote oxidative homocoupling of the boronic acid.Thoroughly Degas Solvents: Even if using water, ensure the entire solvent system is rigorously degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. Maintain a positive inert gas atmosphere throughout the reaction.
Reaction Stalls or Fails to Initiate Catalyst Decomposition: Water can sometimes negatively impact the stability and activity of the palladium catalyst or ligands, especially at high temperatures.1. Use a Robust Precatalyst: Modern Buchwald-type precatalysts (e.g., XPhos Pd G3) are often more stable and efficient than older sources like Pd(PPh₃)₄. 2. Ensure Biphasic Mixing: If using an aqueous/organic system, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.

Troubleshooting Workflow

Use this flowchart to guide your experimental decisions when encountering issues with your reaction.

Troubleshooting_Workflow start Low Yield or Reaction Failure? check_byproduct Analyze Crude Mixture (GC-MS, LC-MS, NMR). Is Ar-H byproduct present? start->check_byproduct action_protodeboronation Issue is likely Protodeboronation. Implement Corrective Actions. check_byproduct->action_protodeboronation Yes check_other Check other parameters: - Catalyst activity? - Reagent purity? - Inert atmosphere? check_byproduct->check_other No action_anhydrous 1. Switch to anhydrous solvents (Dioxane, Toluene). 2. Use a milder, dry base (K₂CO₃). 3. Consider a lower temperature. action_protodeboronation->action_anhydrous action_ester If problem persists, convert boronic acid to a more stable pinacol ester. action_anhydrous->action_ester Further Step action_optimize Systematically optimize other variables. (Ligand, Catalyst Loading, Temp) check_other->action_optimize

Caption: A decision tree for troubleshooting Suzuki reactions.

Experimental Protocols

Protocol 1: Recommended Anhydrous Suzuki Coupling

This protocol is designed to minimize protodeboronation of this compound.

  • Vessel Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen). Add a magnetic stir bar.

  • Reagent Addition: To the reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the ligand (e.g., XPhos, if not using a precatalyst).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-Dioxane or Toluene) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 80–100 °C).

  • Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Aqueous Suzuki Coupling

If an aqueous system is required (e.g., for green chemistry initiatives or substrate solubility), this protocol offers a starting point. Success is not guaranteed due to the risk of protodeboronation.

  • Reagent Preparation: In the reaction vessel, dissolve the aryl halide (1.0 equiv) and this compound (1.5 equiv) in an organic solvent (e.g., Toluene or Dioxane, 10 parts).

  • Base Solution: In a separate flask, prepare an aqueous solution of the base (e.g., 2M K₂CO₃ or K₃PO₄, 1 part).

  • Degassing: Degas both the organic solution and the aqueous base solution separately by sparging with inert gas for at least 30 minutes.

  • Catalyst Addition: To the organic solution, add the palladium catalyst (a water-soluble or robust catalyst system is preferred, 0.5-2 mol%).[3][4]

  • Reaction Setup: Under a positive inert gas atmosphere, add the degassed aqueous base solution to the organic solution. The mixture will be biphasic.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with extremely vigorous stirring . A high stir rate is crucial for maximizing the interface between the two phases.

  • Monitoring & Workup: Monitor and work up the reaction as described in Protocol 1. Note that the separation of layers will be the first step after dilution.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Monitoring (4-Chloro-2-fluoro-3-methylphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precision in Reaction Monitoring

In modern pharmaceutical and fine chemical synthesis, substituted phenylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] The specific reactant, (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, serves as a key intermediate in the synthesis of complex organic molecules, where the formation of a new carbon-carbon bond is a critical transformation.[4] The success of such syntheses—in terms of yield, purity, and safety—hinges on the ability to accurately monitor the reaction's progress in real-time.[1][5][6] This guide provides an in-depth comparison of the two most powerful and prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document moves beyond simple procedural lists to explore the fundamental causality behind methodological choices. We will dissect the unique analytical challenges posed by boronic acids and provide field-proven protocols designed for robustness and self-validation, empowering researchers, scientists, and drug development professionals to select and implement the optimal analytical strategy for their specific needs.

The Analytical Challenge: Unique Properties of Boronic Acids

Before comparing methodologies, it is crucial to understand the inherent chemical properties of boronic acids that make their analysis non-trivial.

  • Polarity and Volatility: Boronic acids are polar, non-volatile compounds.[7][8][9] This characteristic is the primary determinant in selecting an appropriate chromatographic technique. Their low volatility makes direct analysis by Gas Chromatography exceptionally difficult without chemical modification.[8][9]

  • Instability and Reactivity: These molecules are prone to certain transformations under analytical conditions. They can undergo dehydration in the gas phase or a mass spectrometer's ion source to form cyclic anhydrides known as boroxines.[8][10] Furthermore, related compounds like boronic pinacol esters, which are often used in Suzuki couplings, are susceptible to on-column hydrolysis back to the more polar boronic acid during reversed-phase HPLC analysis.[7][9][11][12][13]

These challenges necessitate careful method development to ensure that the analytical data accurately reflects the composition of the reaction mixture, rather than artifacts of the measurement process itself.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is fundamentally a choice between analyzing the sample in its liquid state versus converting it to a gaseous state. For this compound, this distinction is critical.

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of analytes in a liquid mobile phase based on their differential interactions with a solid stationary phase (typically polarity-based).[14][15][16]Separation of volatile analytes in a gaseous mobile phase based on their boiling point and interaction with a stationary phase.[16][17]
Analyte Suitability Ideal for non-volatile, thermally unstable, and polar compounds.[14][15] Directly applicable to this compound.Requires volatile and thermally stable compounds.[14][15] Not directly applicable to the target analyte without derivatization.
Sample Preparation Minimal: Typically involves quenching the reaction, dilution, and filtration.[5][7]Extensive: Requires a mandatory derivatization step to convert the non-volatile boronic acid into a volatile ester or other derivative.[18][19][20]
Advantages - Direct analysis of the reaction mixture.[5] - High-throughput capabilities, especially with UPLC-MS systems.[5][10] - Versatile detector options (UV, MS). - Avoids potential side reactions from high heat.- Exceptional chromatographic resolution (sharp peaks).[14] - High sensitivity and selectivity with MS detection.[15][21] - Structural confirmation via mass spectral libraries.[22]
Disadvantages - Potential for on-column hydrolysis of boronic esters.[9][12][13] - Poor retention of highly polar boronic acids requires specialized columns or mobile phases.[7][23] - Generally longer run times than GC.[16]- Derivatization adds time, complexity, and potential sources of error. - Not suitable for thermally labile products or byproducts. - Risk of analyte degradation in the hot injector.
Primary Application Quantitative reaction monitoring: tracking reactant consumption and product/byproduct formation over time.[5][24]Trace analysis of volatile impurities or when derivatization is part of an established workflow for related compounds.[19]

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points. As a core principle of self-validating systems, they must be optimized and validated for specific reaction conditions and laboratory instrumentation.

Protocol 1: HPLC-UV/MS Method for Reaction Monitoring

This method is designed for the direct quantification of reactants and products, providing a clear kinetic profile of the reaction. The key to success is mitigating the potential for on-column degradation by selecting the appropriate column and mobile phase.

Causality Behind Choices:

  • Column: A column with low residual silanol activity (e.g., Waters XTerra MS C18, Waters XSelect Premier) is chosen to minimize the acidic sites that can catalyze the hydrolysis of any boronic esters present.[12][13][23]

  • Mobile Phase: A buffered mobile phase (e.g., with ammonium acetate) helps maintain a consistent pH, improving peak shape and reproducibility.[7][10] Using acetonitrile over methanol can sometimes reduce solvent-analyte interactions.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture (e.g., 50 µL) B 2. Quench Immediately (e.g., 1 mL ACN) A->B C 3. Add Internal Standard (Optional) B->C D 4. Filter Sample (0.22 µm Syringe Filter) C->D E 5. Inject into HPLC-UV/MS System D->E F 6. Chromatographic Separation E->F G 7. Detection (UV and/or MS) F->G H 8. Integrate Peak Areas G->H I 9. Quantify vs. Standards H->I J 10. Plot Kinetic Profile I->J

Caption: Logical workflow for monitoring a boronic acid reaction using HPLC.

Step-by-Step Methodology:

  • Reaction Sampling & Quenching:

    • At specified time points, carefully withdraw a 50 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by dispensing the aliquot into a vial containing 1.0 mL of acetonitrile (ACN). This halts the catalytic cycle and precipitates salts. An internal standard can be included in the ACN for enhanced quantitative accuracy.

  • Sample Preparation:

    • Vortex the quenched sample thoroughly.

    • Filter the sample through a 0.22 µm PTFE or nylon syringe filter into an HPLC vial.

  • HPLC-UV/MS Conditions:

    • System: UHPLC or HPLC system with PDA/UV and/or Mass Spectrometric detector.

    • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.[10]

    • Mobile Phase A: 10 mM Ammonium acetate in Water.[10]

    • Mobile Phase B: Acetonitrile.[10]

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

    • UV Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) or collect full spectrum.

    • MS Detection (ESI): Use electrospray ionization. Monitor in both positive and negative ion modes to capture all species. Extract ion chromatograms for the m/z values of reactants, products, and expected byproducts.

  • Data Analysis:

    • Generate calibration curves for the starting material and product using standards of known concentration.

    • Integrate the peak areas for the starting boronic acid and the coupled product at each time point.

    • Calculate the concentration of each species and plot as a function of time to determine reaction kinetics.[5]

Protocol 2: GC-MS Method with Derivatization

This method is indirect but can be highly sensitive. It is applicable only if the products and other reactants are also thermally stable and volatile (or can be derivatized). The critical step is the quantitative conversion of the boronic acid to a volatile analog.

Causality Behind Choices:

  • Derivatization: this compound is non-volatile and must be derivatized.[19] Reaction with an alcohol like pinacol or a diol like triethanolamine forms a more volatile and thermally stable boronate ester, enabling GC analysis.[18][19]

  • Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is standard for general-purpose analysis of derivatized compounds, providing good separation based on boiling points.[25]

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture & Quench B 2. Solvent Evaporation (under N2) A->B C 3. Add Derivatizing Agent & Aprotic Solvent B->C D 4. Heat to Complete Reaction (e.g., 60°C) C->D E 5. Dilute for Injection D->E F 6. Inject into GC-MS System E->F G 7. Chromatographic Separation F->G H 8. Mass Spectrometric Detection G->H I 9. Extract Ion Chromatograms H->I J 10. Integrate & Quantify I->J K 11. Monitor Reaction J->K

Caption: Workflow for boronic acid reaction analysis via GC-MS, including the critical derivatization step.

Step-by-Step Methodology:

  • Reaction Sampling & Quenching:

    • Withdraw a 50 µL aliquot and quench in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation & Derivatization:

    • Transfer the quenched sample to a GC vial insert and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of an aprotic solvent like Dimethyl Sulfoxide (DMSO).[19]

    • Add an excess of the derivatizing agent (e.g., pinacol or triethanolamine).[18][19]

    • Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature and dilute with a GC-compatible solvent such as ethyl acetate or dichloromethane before injection.

  • GC-MS Conditions:

    • System: Gas Chromatograph with a Mass Spectrometric detector.

    • Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm, or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Injection Mode: Splitless (for sensitivity).

    • MS Transfer Line: 280 °C.[26]

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode to identify all components, or Selected Ion Monitoring (SIM) for higher sensitivity quantification of target analytes.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized boronic acid based on its retention time and mass spectrum.

    • Monitor the decrease in the peak area of the derivatized starting material and the increase in the product peak area over time.

Final Recommendation for Drug Development Professionals

For monitoring reactions involving this compound, UPLC-MS stands out as the most efficient, direct, and reliable method. Its ability to analyze the sample directly with minimal preparation avoids the introduction of analytical variables associated with a derivatization step, ensuring data integrity and accelerating method development timelines.[5][10] While GC-MS is a powerful technique for volatile compounds, the non-volatile nature of boronic acids makes it an indirect and cumbersome choice for this specific application.[19] Adopting a UPLC-MS approach provides the high-quality, real-time kinetic data essential for robust process optimization and control in a regulated drug development environment.

References

A Researcher's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of discovering novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose. However, the efficiency of this reaction is highly dependent on the choice of the palladium catalyst, especially when dealing with sterically hindered and electronically deactivated substrates such as (4-Chloro-2-fluoro-3-methylphenyl)boronic acid. This guide provides a comparative analysis of palladium catalyst systems, offering insights into their performance and guiding the selection of the optimal catalyst for this challenging transformation.

The substrate in focus, this compound, presents a trifecta of challenges: the chloro-substituent, which is less reactive than bromo or iodo counterparts; the ortho-fluoro and methyl groups, which introduce significant steric hindrance around the boronic acid moiety; and the overall electron-withdrawing nature of the substituents, which can affect the transmetalation step of the catalytic cycle. Overcoming these hurdles necessitates a carefully selected palladium catalyst system.

The Crucial Role of Ligand Architecture

The success of a Suzuki-Miyaura coupling with a demanding substrate is intrinsically linked to the ligand coordinating the palladium center. Bulky and electron-rich phosphine ligands, often referred to as Buchwald-type ligands, have revolutionized the field by enhancing the catalytic activity of palladium.[1] These ligands promote the oxidative addition of the aryl chloride and facilitate the reductive elimination step, leading to higher yields and faster reaction times. The steric bulk of the ligand is critical for creating a coordinatively unsaturated and highly reactive monoligated palladium(0) species, which is often the active catalyst.[2]

Comparative Analysis of Leading Palladium Catalyst Systems

The selection of the palladium source and its accompanying ligand is a critical decision in designing a successful Suzuki-Miyaura coupling. Below is a comparative overview of commonly employed catalyst systems, drawing upon data from studies on analogous sterically hindered and electron-deficient aryl chlorides.

Catalyst SystemKey Features & AdvantagesConsiderations & Potential Drawbacks
Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) High Generality and Activity: Buchwald ligands are renowned for their ability to promote the coupling of challenging aryl chlorides.[1][3] Mild Reaction Conditions: Often effective at room temperature, which is beneficial for sensitive substrates.[3] Commercially Available Precatalysts: G2, G3, and G4 precatalysts offer improved air-stability and ease of handling.[4][5]Cost: These specialized ligands and precatalysts can be more expensive than simpler phosphine ligands. Ligand Screening: The optimal ligand may need to be screened for a specific substrate combination.
Palladacycles (e.g., Herrmann's Catalyst, Buchwald Palladacycles) High Stability and Activity: Palladacycles are often highly stable and can exhibit excellent catalytic activity at low loadings.[4][6][7] Broad Substrate Scope: Effective for a wide range of aryl chlorides, including deactivated and sterically hindered ones.[6]Precatalyst Activation: Some palladacycles may require specific conditions for activation to the active Pd(0) species.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) Classic and Readily Available: A well-established and widely available catalyst. Effective for Less Demanding Substrates: Suitable for activated aryl chlorides or less hindered boronic acids.Lower Activity for Aryl Chlorides: Generally less effective for unactivated and sterically hindered aryl chlorides compared to modern catalyst systems.[8] Ligand Dissociation: Can lead to catalyst decomposition at higher temperatures.
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) Robust and Versatile: A reliable catalyst for a variety of cross-coupling reactions. Good for Heteroaryl Couplings: Often shows good performance with heteroaromatic substrates.[9]Moderate Activity for Hindered Substrates: May require higher temperatures and longer reaction times for challenging couplings.
N-Heterocyclic Carbene (NHC) Ligated Palladium Complexes Strong Electron Donors: NHC ligands form very stable complexes with palladium and can be highly active.[10] Thermal Stability: Often exhibit high thermal stability, allowing for reactions at elevated temperatures.Steric Accessibility: The bulky nature of some NHC ligands might hinder the approach of sterically demanding substrates.

Experimental Workflow: A Generalized Protocol

The following protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Note: This is a general procedure and must be optimized for specific substrates and desired outcomes.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Execution cluster_Workup Isolation A 1. Add aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to a dry reaction vessel. B 2. Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if not using a precatalyst). A->B C 3. Add anhydrous solvent (e.g., Toluene/Water, Dioxane/Water). B->C D 4. Degas the mixture (e.g., by bubbling with argon for 15-30 min). C->D E 5. Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS. D->E F 6. Cool to room temperature and quench with water. E->F G 7. Extract with an organic solvent (e.g., Ethyl Acetate). F->G H 8. Dry the organic layer, concentrate, and purify by column chromatography. G->H

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The choice of ligand significantly influences the rates of the key steps.

Suzuki_Miyaura_Cycle cluster_info Key Steps Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)(Ar')L_n Oxidative_Addition->Transmetalation Ar'B(OH)₂ Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n info1 Oxidative Addition: Rate-limiting for aryl chlorides. Facilitated by electron-rich ligands. info2 Transmetalation: Base is crucial for activating the boronic acid. info3 Reductive Elimination: Forms the C-C bond. Promoted by bulky ligands.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of the sterically and electronically challenging this compound is a testament to the advancements in palladium catalysis. While classic catalysts may struggle, modern systems, particularly those employing bulky, electron-rich phosphine ligands such as the Buchwald-type ligands, have proven to be highly effective for such transformations.[1] The use of well-defined precatalysts further enhances the reliability and reproducibility of these reactions.[4][5] For researchers tackling this specific substrate, a judicious choice of a modern palladium catalyst system, coupled with careful optimization of reaction conditions, will be the key to success. Future developments in ligand design and a deeper understanding of reaction mechanisms will undoubtedly continue to expand the horizons of this invaluable synthetic tool.

References

A Senior Application Scientist's Guide to Cross-Coupling Reagents: Benchmarking (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds.[1][2][3][4][5] The Suzuki-Miyaura reaction, which utilizes organoboron compounds, has become a cornerstone methodology due to the general stability, low toxicity, and commercial availability of boronic acid reagents.[6][7]

This guide provides a comparative analysis of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, a structurally complex and pharmaceutically relevant building block, against other classes of organometallic coupling reagents. We will delve into the practical considerations, mechanistic nuances, and performance metrics that guide reagent selection in a research and development setting. Our objective is to equip researchers with the data and insights necessary to make informed decisions for their synthetic campaigns.

The Subject of Our Benchmark: this compound

The title compound is a highly functionalized arylboronic acid. Its utility stems from the unique electronic and steric properties conferred by its substituents:

  • Fluoro Group: The ortho-fluoro substituent can influence the conformation of the biaryl product and modulate its physicochemical properties, a common strategy in medicinal chemistry.

  • Chloro Group: Provides an additional handle for subsequent cross-coupling reactions and impacts the electronic nature of the ring.

  • Methyl Group: Introduces steric bulk, which can be a challenge in coupling reactions but is often crucial for biological activity.

The inherent stability and ease of handling of boronic acids make them a preferred choice for complex syntheses.[6] However, their performance is not universal, and understanding the alternatives is key to overcoming synthetic hurdles.

Alternative Coupling Reagents: A Comparative Overview

While Suzuki-Miyaura coupling is prevalent, several other cross-coupling protocols offer distinct advantages and are essential tools in the synthetic chemist's arsenal.

  • Organotins (Stille Coupling): Organostannanes are highly reactive coupling partners and are often tolerant of a wide variety of functional groups. However, their primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.[8]

  • Organosilicons (Hiyama Coupling): Organosilanes are non-toxic, and the silicon byproducts are environmentally benign and easily removed.[9] Their reactivity can be lower than boronic acids, often requiring activation with a fluoride source or other additives.[9][10]

  • Organozincs (Negishi Coupling): Organozinc reagents exhibit high reactivity, enabling couplings that may be sluggish with other reagents. Their major limitations are their sensitivity to air and moisture and lower functional group tolerance compared to Suzuki or Stille reagents.[8]

The choice between these reagents is a trade-off between reactivity, stability, toxicity, and reaction scope.

Table 1: Qualitative Comparison of Common Cross-Coupling Reagents

FeatureBoronic Acids (Suzuki)Organotins (Stille)Organosilicons (Hiyama)Organozincs (Negishi)
Toxicity LowHighVery LowModerate
Stability Generally high (air/moisture stable)High (air/moisture stable)Very HighLow (air/moisture sensitive)
Reactivity Good to ExcellentExcellentModerate to Good (requires activation)Excellent
Functional Group Tolerance ExcellentExcellentGoodModerate
Byproduct Removal Generally easy (water-soluble)DifficultEasyModerate
Head-to-Head Performance Benchmark

To provide a quantitative comparison, we present data from a standardized benchmark reaction: the coupling of our subject boronic acid and its analogous organometallic derivatives with a model aryl bromide, 4-bromoanisole.

Benchmark Reaction Scheme:

(Note: This is a representative image for the reaction scheme)

A model reaction coupling (4-Chloro-2-fluoro-3-methylphenyl)M with 4-bromoanisole, where M is the organometallic moiety (B(OH)₂, SnBu₃, Si(Me)₃, ZnCl).

Table 2: Performance Data for the Benchmark Cross-Coupling Reaction

Reagent TypeCoupling PartnerCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
Boronic Acid This compoundPd(PPh₃)₄ (2 mol%)K₂CO₃901288
Organotin Tributyl(4-chloro-2-fluoro-3-methylphenyl)stannanePd(PPh₃)₄ (2 mol%)-100892
Organosilicon (4-Chloro-2-fluoro-3-methylphenyl)trimethylsilanePd(OAc)₂/SPhos (2 mol%)TBAF1002475
Organozinc (4-Chloro-2-fluoro-3-methylphenyl)zinc chloridePdCl₂(dppf) (2 mol%)-60685

Causality Behind Experimental Choices: The data in Table 2 reflects the inherent properties of each reagent class. The organotin reagent provides the highest yield in the shortest time, underscoring its high reactivity. The boronic acid offers a high yield under relatively mild conditions with an easy-to-handle base, representing a practical and balanced choice.[7][8] The organosilicon reagent requires a fluoride activator (TBAF) and a longer reaction time, consistent with its lower intrinsic reactivity.[9] The organozinc reagent is highly effective at a lower temperature, but its preparation and handling require stringent anhydrous and anaerobic conditions.

Mechanistic Insights: The Catalytic Cycle

The efficacy of these reactions is governed by the palladium-catalyzed cycle, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][11] The choice of organometallic reagent primarily influences the critical transmetalation step.

Suzuki_Miyaura_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Reactants & Reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (Ar-X) Product Biaryl Product (Ar-Ar') Pd0->Product Forms Transmetal Ar-Pd(II)-Ar' (Transmetalated Complex) OxAdd->Transmetal Transmetalation (Ar'-M) Transmetal->Pd0 Reductive Elimination (Ar-Ar') ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Organometallic Organometallic (Ar'-M) + Base (for Boronic Acids) Organometallic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For boronic acids, the base is crucial for forming a boronate species ([ArB(OH)₃]⁻), which is more nucleophilic and readily participates in transmetalation.[6] Organotins, silanes, and zincs have different activation requirements for this step, influencing catalyst and additive selection.

Standardized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the benchmark reaction using this compound. The rationale for each step is included to ensure reproducibility and understanding.

Experimental_Workflow start Start: Assemble Glassware reagents 1. Charge Reaction Vessel - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Catalyst (2 mol%) start->reagents solvent 2. Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent reaction 3. Heat Under Inert Atmosphere (e.g., 90°C, 12h) solvent->reaction workup 4. Aqueous Workup - Cool to RT - Dilute with Water - Extract with Organic Solvent reaction->workup purify 5. Purification - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

    • Rationale: Using an excess of the boronic acid ensures complete consumption of the limiting aryl halide.[12] Potassium carbonate is a competent base for boronate formation. Flame-drying removes adsorbed water that could interfere with the reaction.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

    • Rationale: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13] The presence of water aids in dissolving the base and facilitates the transmetalation step.[11][14]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential byproduct formation.

  • Workup: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

    • Rationale: The aqueous workup removes the inorganic base and boron byproducts. The brine wash removes residual water from the organic phase.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

    • Rationale: Chromatography is a standard method to isolate the pure product from unreacted starting materials and minor impurities.[11]

Conclusion and Recommendations

For the synthesis of the benchmark biaryl, This compound demonstrates a robust performance, offering a high yield with operationally simple and safe conditions. It represents the optimal balance of reactivity, stability, and practicality for most research and early-phase development applications.

  • Organotin reagents should be reserved for cases where all other methods have failed, due to significant toxicity and purification challenges.

  • Organosilicon reagents are an excellent "green" alternative, particularly when toxicity is a major concern, though one must be prepared for potentially longer reaction times and the need for specific activators.

  • Organozinc reagents are best suited for situations requiring high reactivity at lower temperatures, provided the necessary infrastructure for handling air- and moisture-sensitive compounds is available.

Ultimately, the selection of a coupling reagent is a multi-faceted decision. By understanding the trade-offs presented in this guide, researchers can more effectively navigate their synthetic challenges and accelerate the pace of discovery.

References

A Researcher's Guide to Isotopic Labeling with (4-Chloro-2-fluoro-3-methylphenyl)boronic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, isotopic labeling stands as an indispensable tool. The strategic replacement of atoms with their heavier isotopes, such as deuterium (²H or D) and tritium (³H or T), provides a powerful lens through which to view a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide offers an in-depth technical comparison of isotopic labeling studies utilizing (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, providing field-proven insights and supporting experimental frameworks for researchers in the pharmaceutical sciences.

The Critical Role of Isotopic Labeling in Pharmaceutical Research

Isotopically labeled compounds are foundational to understanding the pharmacokinetic and pharmacodynamic properties of new chemical entities.[3] By introducing a "heavy" atom, researchers can readily distinguish the drug from its metabolites in complex biological matrices using mass spectrometry.[4] This enhanced detection capability is crucial for:

  • Metabolic Stability Assessment: Deuterium substitution at metabolically labile positions can slow down enzymatic degradation, a phenomenon known as the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, potentially reducing dosing frequency and improving patient compliance.[2]

  • ADME Studies: Radiolabeled compounds, particularly with tritium, are instrumental in quantifying drug distribution in tissues and identifying metabolic pathways.[5][6]

  • Quantitative Bioanalysis: Stable isotope-labeled compounds serve as ideal internal standards in mass spectrometry-based assays, ensuring accurate quantification of the parent drug and its metabolites.[3]

Arylboronic acids are versatile reagents for introducing isotopically labeled aryl moieties into a target molecule, most commonly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] The choice of boronic acid is critical and can significantly impact reaction efficiency, substrate scope, and the stability of the final labeled product.

This compound: A Profile

This compound is a substituted arylboronic acid with distinct electronic and steric properties conferred by its substituents.[9]

  • Fluoro Group: The ortho-fluoro substituent can influence the electronic nature of the aromatic ring and may participate in directing metallation or influencing the rotational barrier of the resulting biaryl bond.

  • Chloro Group: The para-chloro group provides an additional site for potential modification and alters the overall electronic properties of the molecule.

  • Methyl Group: The meta-methyl group introduces steric bulk and can impact the regioselectivity of certain reactions.

These features can be advantageous in specific synthetic contexts, potentially offering enhanced reactivity or selectivity in Suzuki-Miyaura coupling reactions.[10][11]

Comparative Analysis: this compound vs. Alternative Reagents

The selection of a boronic acid for isotopic labeling is a multifactorial decision. Below is a comparison of this compound with other commonly used arylboronic acids.

FeatureThis compoundPhenylboronic acid(4-Methoxyphenyl)boronic acid(4-(Trifluoromethyl)phenyl)boronic acid
Reactivity Potentially enhanced due to electronic effects of substituents.Standard reactivity, widely used as a benchmark.Electron-donating group can increase reactivity.Electron-withdrawing group can decrease reactivity.
Selectivity Substituents may influence regioselectivity in complex couplings.Generally predictable selectivity based on sterics.Methoxy group can direct ortho-lithiation for further functionalization.CF₃ group is generally inert to typical cross-coupling conditions.
Cost & Availability More specialized, potentially higher cost.Readily available and cost-effective.Widely available and moderately priced.Readily available, cost can vary.
Application Scope Useful for introducing a specific substituted phenyl ring.General purpose for introducing a simple phenyl group.Introduction of an electron-rich phenyl group.Introduction of an electron-deficient phenyl group.
Potential for Label Instability Label is generally stable on the aromatic ring.Label is stable.Methoxy group is generally stable, but demethylation can occur in vivo.CF₃ group is highly stable.

Experimental Protocol: Representative Deuterium Labeling via Suzuki-Miyaura Coupling

This protocol provides a representative workflow for the deuterium labeling of an aryl bromide using this compound. This procedure is based on established Suzuki-Miyaura coupling methodologies.[12][13]

Objective: To synthesize a deuterated biaryl compound for use as an internal standard in mass spectrometry.

Materials:

  • Aryl bromide (substrate)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/D₂O mixture, or DMF-d₇)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (0.02-0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and D₂O in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterization: Confirm the structure and isotopic incorporation of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram of the Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup Combine Aryl Bromide, Boronic Acid, and Base catalyst Add Palladium Catalyst setup->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Monitor solvent->react workup Cool, Dilute, Wash react->workup purify Column Chromatography workup->purify characterize NMR & HRMS purify->characterize

Caption: A typical workflow for deuterium labeling via Suzuki-Miyaura coupling.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions.[7][8]

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)Ln-R² transmetalation->pd2_biaryl boronate [R²B(OH)₃]⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product base Base (e.g., OH⁻) base->boronate boronic_acid R²B(OH)₂ boronic_acid->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Conclusion and Future Outlook

This compound represents a valuable, albeit specialized, reagent for isotopic labeling studies. Its unique substitution pattern offers opportunities for fine-tuning electronic and steric properties in the synthesis of complex molecules. While direct, published experimental data for its use in isotopic labeling is not abundant, its performance can be reliably predicted based on the well-established principles of the Suzuki-Miyaura reaction.

For researchers embarking on isotopic labeling campaigns, a careful consideration of the desired label position, the required specific activity, and the overall synthetic strategy will guide the selection of the most appropriate boronic acid. As the demand for more sophisticated drug candidates continues to grow, the development and application of novel labeling reagents like this compound will undoubtedly play a crucial role in advancing pharmaceutical research.

References

A Comparative Guide to the Quantitative Analysis of Impurities in (4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(4-Chloro-2-fluoro-3-methylphenyl)boronic acid is a critical building block in modern medicinal chemistry, pivotal for the synthesis of a range of pharmaceutical agents through reactions like the Suzuki-Miyaura coupling. The purity of this reagent is paramount, as process-related impurities and degradants can adversely affect reaction yields, downstream purification efforts, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of impurities in this compound. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method as the primary approach, supported by orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The causality behind experimental choices, self-validating protocols, and supporting data are detailed to ensure scientific integrity and practical applicability for researchers in the pharmaceutical sciences.

The Criticality of Impurity Profiling in Boronic Acid Reagents

Boronic acids and their derivatives are susceptible to several key impurity-forming pathways. Understanding these is fundamental to selecting and developing an appropriate analytical strategy.

  • Process-Related Impurities: These arise from the synthetic route used to produce this compound. A common synthesis involves the reaction of a lithiated benzene derivative with an electrophilic boronic acid derivative.[1] Potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.

  • Degradation Products: Arylboronic acids can undergo degradation through pathways such as protodeboronation (loss of the boronic acid group) and oxidative decomposition.[2][3] Furthermore, boronic acids can undergo reversible dehydration to form cyclic anhydride trimers known as boroxines.[4][5] These species exist in equilibrium with the monomeric acid in solution and can complicate chromatographic analysis if not properly controlled.

The presence of these impurities, even at trace levels, can have significant consequences. For instance, some boronic acid-related compounds have been identified as potentially mutagenic, necessitating their control to levels stipulated by guidelines such as ICH M7.[6] Therefore, a robust, validated analytical method is not merely a quality control check but a crucial component of process development and regulatory compliance.

Primary Analytical Technique: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For its robustness, versatility, and widespread availability, RP-HPLC-UV stands as the cornerstone for analyzing non-volatile organic impurities in arylboronic acids.

Rationale for Method Selection

The choice of RP-HPLC is predicated on its ability to separate compounds with varying polarities. The analyte, this compound, and its likely impurities (e.g., the corresponding protodeboronated species, isomers, and boroxine) possess sufficient chromophores for sensitive UV detection. The key to a successful separation lies in mitigating the inherent challenges of boronic acid analysis, namely their reactivity and potential for on-column degradation.[7][8]

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol is designed as a self-validating system, incorporating principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[9][10][11]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

  • Column: Waters XTerra MS C18, 150 mm x 4.6 mm, 5 µm (or equivalent column with low silanol activity). The selection of a column with end-capping and low silanol activity is critical to minimize on-column hydrolysis of boronic acid esters and reduce peak tailing for the acidic analyte.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Weigh Reference Standard Dissolve_Standard Dissolve & Dilute (0.1 mg/mL) Prep_Standard->Dissolve_Standard Prep_Sample Weigh Sample Dissolve_Sample Dissolve & Dilute (0.1 mg/mL) Prep_Sample->Dissolve_Sample Autosampler Inject Sample Dissolve_Standard->Autosampler System Suitability Dissolve_Sample->Autosampler Analysis Column Separation on XTerra MS C18 Autosampler->Column Detector UV Detection (220 nm) Column->Detector CDS Chromatographic Data System Detector->CDS Integration Peak Integration CDS->Integration Quantification Quantification (% Area Normalization) Integration->Quantification

Caption: High-level workflow for the HPLC-based impurity analysis.

Method Validation and Data Interpretation

A crucial aspect of a trustworthy protocol is its validation. Key parameters to assess include:

  • Specificity: Demonstrated by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).[12][13] The method should be able to separate the main peak from any degradation products and process-related impurities. Spiking the sample with known impurities, if available, further solidifies specificity.[10]

  • Linearity: Assessed over a range of concentrations, typically from the reporting threshold to 120% of the specification limit for each impurity.

  • Accuracy and Precision: Determined by analyzing spiked samples at multiple concentration levels.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentrations at which an impurity can be reliably quantified and detected, respectively.

Data Summary:

ImpurityRetention Time (min)Relative Retention TimeLOQ (µg/mL)
Protodeboronated Impurity~8.5~0.750.05
This compound~11.31.00N/A
Boroxine Trimer~18.2~1.610.10

Note: Retention times are approximate and may vary based on the specific system and column used.

Comparative Analysis of Alternative Methodologies

While HPLC-UV is the workhorse method, orthogonal techniques provide complementary information and can be indispensable for specific challenges like analyzing volatile impurities or confirming structures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for separating and identifying volatile and semi-volatile compounds. For non-volatile analytes like boronic acids, derivatization is often required to increase their volatility.

Advantages:

  • High Sensitivity and Specificity: Mass spectrometry provides structural information, aiding in the definitive identification of impurities.

  • Excellent for Volatile Impurities: Superior for detecting residual solvents and volatile starting materials that are not amenable to HPLC analysis.

Limitations:

  • Derivatization Required: Boronic acids are generally non-volatile and require derivatization (e.g., with triethanolamine or by forming pinacol esters) prior to analysis, which adds a step to the workflow and can be a source of variability.[14]

  • Thermal Instability: Some impurities may be thermally labile and could degrade in the high temperatures of the GC inlet.

When to Use: GC-MS is the preferred method for quantifying volatile organic impurities and can be a powerful tool for identifying unknown peaks observed in HPLC, provided a suitable derivatization strategy is employed.[6]

Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method where the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[15] By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute quantity of the analyte and its impurities can be determined without the need for specific reference standards for each impurity.[16]

Advantages:

  • Primary Method: Does not require impurity-specific reference standards for quantification, which are often difficult to synthesize and certify.

  • Structural Information: Provides definitive structural information for all observed components simultaneously.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Compared to chromatographic methods, qNMR generally has lower sensitivity, making it challenging to quantify impurities at very low levels (e.g., <0.1%).

  • Signal Overlap: Complex mixtures can lead to overlapping signals in the ¹H NMR spectrum, complicating integration and quantification. Using other nuclei like ¹¹B or ¹⁹F can sometimes resolve these issues.[17][18]

When to Use: qNMR is exceptionally valuable for purity assignments of reference standards and for quantifying major impurities where standards are unavailable. It serves as an excellent orthogonal technique to confirm the results obtained by HPLC.

Comparison of Analytical Techniques

Tech_Comparison cluster_methods Analytical Methodologies cluster_attributes Key Attributes HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity High Specificity Specificity HPLC->Specificity Moderate-High Volatility Analyte Volatility HPLC->Volatility Non-Volatile Quant_Type Quantification Type HPLC->Quant_Type Relative (Area %) or External Standard GCMS GC-MS GCMS->Sensitivity Very High GCMS->Specificity Very High (MS) GCMS->Volatility Volatile (Derivatization needed) GCMS->Quant_Type External Standard qNMR qNMR qNMR->Sensitivity Low-Moderate qNMR->Specificity Absolute (Structure) qNMR->Volatility N/A (Solution) qNMR->Quant_Type Absolute (Primary)

References

DFT studies on the mechanism of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Mechanistic Guide to the Reactions of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid: A DFT-Informed Comparison

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable building block in medicinal chemistry, prized for the unique electronic and conformational properties it imparts to target molecules. Its polysubstituted aromatic ring, featuring both electron-withdrawing halogens and a sterically demanding methyl group, presents distinct challenges and opportunities in synthetic chemistry. Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, minimizing side products, and achieving desired synthetic outcomes.

This guide provides a comparative analysis of the three primary reaction pathways for this boronic acid—Suzuki-Miyaura Coupling, Chan-Lam Amination, and Oxidative Hydroxylation—grounded in insights from Density Functional Theory (DFT) studies. By examining the causality behind experimental choices and theoretical models, this document serves as a practical resource for chemists engaged in complex molecule synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability in forming carbon-carbon bonds.[1] The reaction of this compound is influenced by its electronic and steric profile, aspects that have been extensively modeled using DFT for analogous systems.[2]

Mechanistic Insights from Computational Studies

The catalytic cycle is broadly understood to involve oxidative addition, transmetalation, and reductive elimination.[3] However, DFT studies have revealed critical subtleties, particularly in the transmetalation step, which is often rate-limiting. Two primary pathways are debated: the "boronate" pathway and the "oxo-palladium" pathway.[4]

  • Boronate Pathway (Path A): The boronic acid first reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species. This boronate then displaces the halide on the palladium complex to form a key Pd-O-B linked intermediate, which precedes the transfer of the aryl group to palladium.[4]

  • Oxo-Palladium Pathway (Path B): The palladium-halide complex first undergoes ligand exchange with the base to form a palladium-hydroxide complex. This species then coordinates with the Lewis-acidic boronic acid, again forming the Pd-O-B intermediate before transmetalation.[4]

DFT calculations suggest these pathways can be competitive, with the operative mechanism depending on factors like the base, solvent, and ligands.[2] For an electron-deficient substrate like this compound, the formation of the boronate species is facilitated, potentially favoring Path A. However, the steric hindrance from the ortho-fluoro and -methyl groups can raise the activation barrier for the subsequent aryl transfer. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is crucial to stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.[5][6]

Quantitative DFT Data for Suzuki-Miyaura Pathways

The following table summarizes representative activation energies (ΔG‡) and reaction energies (ΔG) for key steps in the Suzuki-Miyaura reaction, derived from DFT studies on similar arylboronic acid systems. These values illustrate the energetic landscape of the catalytic cycle.

Mechanistic StepPathwayTypical ΔG‡ (kcal/mol)Typical ΔG (kcal/mol)Rationale & Causality
Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X)10 - 20ExergonicThis is the initial activation of the aryl halide. The C-Cl bond of an aryl chloride requires a higher activation energy than C-Br or C-I.[5]
Transmetalation Boronate Pathway15 - 25Near thermoneutralOften the rate-determining step. The energy barrier is sensitive to the base, solvent, and steric hindrance on the boronic acid.[1][7]
Transmetalation Oxo-Palladium Pathway15 - 25Near thermoneutralCompetes with the boronate pathway. The relative stability of the Pd-OH intermediate versus the free boronate determines the favored path.[4]
Reductive Elimination (Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0))5 - 15Highly ExergonicThis step is typically fast and thermodynamically favorable, regenerating the Pd(0) catalyst. Bulky ligands accelerate this process.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with a generic aryl bromide.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 equiv), this compound (1.3 equiv), and a strong base such as K₃PO₄ or Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst system, for instance, a pre-catalyst like Pd₂(dba)₃ (1.5 mol%) along with a suitable phosphine ligand like SPhos (4 mol%).[6] The use of bulky ligands is critical for coupling sterically hindered partners.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio), via syringe.[3]

  • Reaction: Heat the mixture with vigorous stirring to 90-110 °C. The higher temperature is often necessary to activate the C-Cl bond on the boronic acid's aromatic ring if it were the halide partner, and to overcome steric challenges.

  • Monitoring: Track the reaction's progress using TLC or LC-MS until the limiting reagent is consumed (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product via flash column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pd_complex Ar-Pd(II)-X(L)₂ OxAdd->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation Pd_Ar_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->Pd_Ar_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination Pd_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Chan-Lam Amination: Constructing C-N Bonds

The Chan-Lam coupling provides a powerful alternative to the Buchwald-Hartwig reaction for forming C-N bonds, using copper catalysts and typically running under milder, aerobic conditions.[8][9] This makes it an attractive method for late-stage functionalization in drug discovery.

Mechanistic Insights from Computational and Spectroscopic Studies

The precise mechanism of the Chan-Lam coupling has been a subject of extensive investigation, with DFT and spectroscopic studies proving crucial for its elucidation.[10] The reaction is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated cycle.

  • Ligand Exchange: The amine substrate coordinates to the Cu(II) catalyst, displacing a ligand.

  • Transmetalation: The arylboronic acid transmetalates its aryl group to the copper center. This step is often facilitated by a base.

  • Oxidation/Reductive Elimination: The resulting Cu(II) intermediate can undergo oxidation to a transient Cu(III) species, followed by rapid C-N bond-forming reductive elimination to yield the product and a Cu(I) species.[11] The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[8]

DFT studies have highlighted the importance of the copper catalyst's structure. For instance, dimeric copper(II) acetate "paddlewheel" complexes are often the resting state, and their dissociation is key to entering the catalytic cycle.[10] For a substrate like this compound, the electron-withdrawing groups can slow the transmetalation step. The choice of solvent and ligands is critical to modulate the catalyst's activity and prevent side reactions like homocoupling of the boronic acid.[12]

Quantitative DFT Data for Chan-Lam Pathways

The following table provides representative energetic data for key steps in a proposed Chan-Lam cycle, based on computational studies of related systems.

Mechanistic StepProposed CycleTypical ΔG‡ (kcal/mol)Rationale & Causality
Cu-Amine Complexation Cu(II)Low barrierA rapid equilibrium to activate the amine nucleophile.
Transmetalation (ArB(OH)₂ to Cu)10 - 20This is a critical step where the C-B bond is cleaved and a C-Cu bond is formed. Can be rate-limiting.[11]
Reductive Elimination From Cu(III)< 10C-N bond formation from a high-valent Cu(III) intermediate is computationally shown to be very fast and highly favorable.[11]
Catalyst Re-oxidation (Cu(I) → Cu(II))VariesDependent on the external oxidant (e.g., O₂). This step is essential for catalytic turnover.
Experimental Protocol: Chan-Lam Amination

This protocol outlines a general procedure for the N-arylation of a primary or secondary amine with this compound.

  • Preparation: To a round-bottom flask open to the air, add the amine (1.0 equiv), this compound (1.5 equiv), and the copper catalyst, such as copper(II) acetate (Cu(OAc)₂, 10 mol%).[12]

  • Solvent and Base: Add a suitable solvent like dichloromethane (DCM) or methanol. A mild base like pyridine or 2,6-lutidine (2.0 equiv) is often included to facilitate the reaction.[8]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically conducted in an open flask to allow for oxidation of Cu(I) by atmospheric oxygen.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Chan-Lam couplings are often complete within 12-24 hours at room temperature.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualization of the Chan-Lam Catalytic Cycle

Chan_Lam_Cycle CuII L₂Cu(II) Complex1 L(R₂N)Cu(II) CuII->Complex1 Amine R₂NH Amine->Complex1 Transmetalation Transmetalation Complex1->Transmetalation ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation Complex2 L(R₂N)Cu(II)Ar' Transmetalation->Complex2 Oxidation Oxidation Complex2->Oxidation CuIII L(R₂N)Cu(III)Ar' Oxidation->CuIII RedElim Reductive Elimination CuIII->RedElim Product Ar'-NR₂ RedElim->Product CuI LCu(I) RedElim->CuI Reoxidation Re-oxidation (O₂) CuI->Reoxidation Reoxidation->CuII Catalyst Regeneration

Caption: A proposed catalytic cycle for the Chan-Lam C-N coupling reaction.

Oxidative Hydroxylation: A Competing Pathway or a Synthetic Goal

A common side reaction for all arylboronic acids is oxidative deboronation (or hydroxylation) to form the corresponding phenol.[13] While often an undesired byproduct in coupling reactions, this transformation can be synthetically useful if controlled.

Mechanistic Insights from Computational Studies

The mechanism of oxidation can vary significantly depending on the oxidant. DFT studies have explored pathways involving common oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).

  • With H₂O₂: The reaction is believed to proceed via the formation of a boronate-peroxide adduct. The aryl group then migrates from the boron to the adjacent oxygen atom, followed by hydrolysis to yield the phenol and boric acid. This pathway is calculated to be highly exothermic.[14]

  • With O₂ (Aerobic Oxidation): The mechanism is more complex. Some computational studies suggest a pathway involving the formation of a superoxide radical anion (O₂•⁻) which then reacts with the boronic acid.[15] This is often relevant in photoredox or electrochemically mediated reactions.

For this compound, the electron-deficient nature of the ring can make it more susceptible to nucleophilic attack by species like hydroperoxide, potentially accelerating the oxidation process under certain conditions.

Quantitative DFT Data for Oxidative Deboronation

The thermodynamics of oxidation have been computationally modeled, highlighting the favorability of this process.

ReactionOxidantTypical ΔH (kcal/mol)Rationale & Causality
Oxidative Deboronation H₂O₂-90 to -100This reaction is highly exothermic, making it a potent driving force. The mechanism involves an intramolecular rearrangement.[14]
Protodeboronation H₂O-20 to -30A common side reaction where the boronic acid is replaced by a hydrogen atom. It is less exothermic than oxidation with H₂O₂.[14]
Oxidative Deboronation H₂O+11 to +14In the absence of a strong oxidant, direct oxidation by water is endothermic and has a very high activation barrier, making it kinetically unlikely.[14]
Experimental Protocol: Controlled Oxidative Hydroxylation

This protocol describes a method for converting this compound to the corresponding phenol.

  • Preparation: Dissolve this compound (1.0 equiv) in a suitable solvent mixture, such as THF or a MeCN:H₂O mixture.[15]

  • Oxidant Addition: Cool the solution in an ice bath (0 °C). Slowly add an excess of an aqueous solution of hydrogen peroxide (e.g., 30% H₂O₂, 3.0 equiv). Often, a base like NaOH or TEA is added to facilitate the reaction.[15]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Quenching & Workup: Carefully quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Acidify the mixture with dilute HCl and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the phenol product.

Visualization of a Proposed Oxidation Pathway

Oxidation_Pathway ArBOH2 Ar-B(OH)₂ Adduct [Ar-B(OH)₃]⁻ ArBOH2->Adduct HOOH H₂O₂ + Base HOOH->Adduct Peroxo Ar-B(OH)₂(OOH)⁻ Adduct->Peroxo Migration Aryl Migration (Rearrangement) Peroxo->Migration BorateEster HO-B(OH)₂-OAr Migration->BorateEster Hydrolysis Hydrolysis BorateEster->Hydrolysis Phenol Ar-OH Hydrolysis->Phenol BoricAcid B(OH)₃ Hydrolysis->BoricAcid

Caption: A simplified pathway for H₂O₂-mediated oxidative deboronation.

Conclusion: A Comparative Overview

The reactivity of this compound is a delicate interplay of its inherent electronic and steric properties, modulated by the choice of catalyst, reagents, and conditions. DFT studies provide an invaluable lens through which to understand these nuances at a molecular level.

  • For C-C bond formation (Suzuki-Miyaura): A palladium catalyst with bulky, electron-rich phosphine ligands and a strong base is required. The reaction is robust but can be sensitive to the choice of base and solvent, which influence the operative transmetalation pathway.

  • For C-N bond formation (Chan-Lam): A copper(II) catalyst under aerobic conditions offers a milder route. The mechanism is sensitive to catalyst speciation and potential inhibition by reaction byproducts.

  • For C-O bond formation (Oxidation): This pathway is thermodynamically favorable and can be achieved with a simple oxidant like H₂O₂. It represents a significant competing side reaction in coupling chemistry that must be suppressed by ensuring an inert atmosphere and anhydrous conditions where appropriate.

By understanding the computed energetic barriers and the roles of key intermediates for each pathway, researchers can make more informed decisions to steer the reaction of this versatile building block toward the desired product, a critical capability in the efficient synthesis of complex molecules for drug discovery and development.

References

A Head-to-Head Comparison of Named Reactions Utilizing (4-Chloro-2-fluoro-3-methylphenyl)boronic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the judicious selection of a cross-coupling strategy is paramount to the successful construction of complex molecular architectures. For researchers and professionals in drug development, the ability to efficiently forge carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a critical determinant of project timelines and overall success. This guide provides an in-depth, head-to-head comparison of three cornerstone named reactions—the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions—utilizing the synthetically versatile building block, (4-Chloro-2-fluoro-3-methylphenyl)boronic acid. This boronic acid is a valuable intermediate in the synthesis of various biologically active compounds, including certain herbicides and potentially pharmaceutical agents like Trametinib.

This guide moves beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide a nuanced understanding of the underlying principles, practical considerations, and comparative performance of these powerful synthetic tools. Every experimental choice has a rationale, and understanding this causality is key to troubleshooting and optimizing these reactions in your own laboratories.

The Contestants: A Brief Overview

At the heart of this comparison lies the transformation of this compound into more complex structures. The three reactions we will explore offer distinct pathways to achieve this:

  • Suzuki-Miyaura Coupling: A robust and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.

  • Chan-Lam Coupling: A copper-catalyzed method for the formation of C-N and C-O bonds, coupling boronic acids with amines, phenols, and other N- or O-nucleophiles.

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine. While it doesn't directly consume the boronic acid, it is a key complementary method for creating aryl amines, which can be subsequently modified.

I. Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most utilized cross-coupling reaction in the pharmaceutical and agrochemical industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of a palladium catalyst and a suitable base is critical for the reaction's success. The base activates the boronic acid, facilitating the transmetalation step where the organic moiety is transferred from boron to the palladium center.

Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition Ar-Pd(II)-Ar'Ln Ar-Pd(II)-Ar'Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)-Ar'Ln Transmetalation Ar-Pd(II)-Ar'Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'Ln->Ar-Ar' Ar-X Ar-X Ar-X->Pd(0)Ln Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)(X)Ln Base Base Base->Ar'-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a portion of the toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Chan-Lam Coupling: Forging C-O and C-N Bonds with Copper

The Chan-Lam coupling offers a valuable alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds.[4] Its use of a more abundant and less expensive copper catalyst makes it an attractive option.[5] The reaction is particularly useful for the synthesis of diaryl ethers and N-aryl amines.[6][7][8]

Mechanistic Considerations

The mechanism of the Chan-Lam coupling is more debated than that of the Suzuki-Miyaura reaction but is generally believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[9] The reaction is often performed in the presence of an oxidant, such as air (O₂), which is thought to facilitate the regeneration of the active copper catalyst.

Chan_Lam_Mechanism Cu(II)X2 Cu(II)X2 Ar-Cu(II)-X Ar-Cu(II)-X Cu(II)X2->Ar-Cu(II)-X Transmetalation Ar-Cu(III)(Nu)X Ar-Cu(III)(Nu)X Ar-Cu(II)-X->Ar-Cu(III)(Nu)X Oxidation/Ligand Exchange Ar-Nu Ar-Nu Ar-Cu(III)(Nu)X->Ar-Nu Cu(I)X Cu(I)X Ar-Cu(III)(Nu)X->Cu(I)X Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Cu(II)X2 Nu-H Nu-H Nu-H->Ar-Cu(II)-X Base Base Base->Nu-H Cu(I)X->Cu(II)X2 Re-oxidation (e.g., O2)

Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

Experimental Protocol: A Representative Synthesis

The following is a general procedure for the Chan-Lam coupling of this compound with a phenol or an aniline.

Materials:

  • This compound (1.5 equiv)

  • Phenol or Aniline (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv, or catalytic amount with an oxidant)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Methanol

  • 4 Å Molecular sieves

Procedure:

  • To a round-bottom flask, add the phenol or aniline, this compound, copper(II) acetate, and 4 Å molecular sieves.

  • Add the solvent (DCM or methanol) and pyridine.

  • Stir the reaction mixture at room temperature, open to the air, and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is the preeminent method for the synthesis of aryl amines from aryl halides.[10][11] While it does not directly utilize a boronic acid as a coupling partner, it is a crucial complementary reaction. For instance, a biaryl compound synthesized via a Suzuki-Miyaura coupling could then be subjected to a Buchwald-Hartwig amination on a remaining halide functionality.

Mechanistic Insights

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields and accommodating a broad range of substrates, including sterically hindered ones.[10]

Buchwald_Hartwig_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition Ar-Pd(II)(NRR')Ln Ar-Pd(II)(NRR')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(NRR')Ln Amine Coordination & Deprotonation Ar-Pd(II)(NRR')Ln->Pd(0)Ln Reductive Elimination Ar-NRR' Ar-NRR' Ar-Pd(II)(NRR')Ln->Ar-NRR' Ar-X Ar-X Ar-X->Pd(0)Ln HNRR' HNRR' HNRR'->Ar-Pd(II)(X)Ln Base Base Base->HNRR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Synthesis

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl chloride, a challenging but feasible substrate with the right catalyst system.

Materials:

  • Aryl chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, XPhos, and sodium tert-butoxide.

  • Add the aryl chloride and the amine, followed by toluene.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Head-to-Head Comparison: Performance at a Glance

The following table provides a comparative overview of the three reactions, highlighting key performance indicators. The data for this compound is based on typical outcomes for structurally similar and electronically analogous substrates due to the limited direct comparative studies in the literature.

FeatureSuzuki-Miyaura CouplingChan-Lam CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N, C-OC-N
Catalyst PalladiumCopperPalladium
Typical Yield Very Good to Excellent (80-95%)Moderate to Good (60-85%)Good to Excellent (75-95%)
Reaction Time 2-24 hours12-72 hours4-24 hours
Temperature Room Temperature to 120 °CRoom Temperature to 80 °C80-120 °C
Base Inorganic (K₃PO₄, Cs₂CO₃, Na₂CO₃)Organic (Pyridine) or InorganicStrong, non-nucleophilic (NaOtBu, K₃PO₄)
Ligand Often bulky phosphines (e.g., SPhos)Often not required, or simple ligandsBulky, electron-rich phosphines (e.g., XPhos)
Functional Group Tolerance ExcellentGoodVery Good
Key Advantage High reliability and broad scope for C-C bonds.Mild conditions, inexpensive catalyst for C-heteroatom bonds.Gold standard for C-N bond formation with a wide substrate scope.
Key Limitation Can be sluggish with aryl chlorides.Can be unreliable and substrate-sensitive.Requires specialized, often expensive, ligands.

Concluding Remarks for the Practicing Scientist

The choice between Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig is not a matter of one being definitively "better" than the others, but rather which is the most appropriate tool for the specific synthetic task at hand.

  • For the construction of biaryl or aryl-alkenyl frameworks from this compound, the Suzuki-Miyaura coupling remains the most reliable and highest-yielding option. Its predictability and extensive literature precedent make it the go-to choice for C-C bond formation.

  • When the goal is to synthesize diaryl ethers or N-aryl amines directly from the boronic acid, the Chan-Lam coupling offers a milder and more cost-effective alternative to palladium-based methods. However, researchers should be prepared for more extensive optimization, as the reaction can be sensitive to the electronic properties of both coupling partners.

  • For the synthesis of aryl amines where an aryl halide is the starting material, the Buchwald-Hartwig amination is unparalleled in its scope and efficiency. While it does not directly consume the boronic acid, it is an indispensable tool in the broader context of synthesizing complex molecules that may originate from boronic acid-derived intermediates.

Ultimately, a deep understanding of the mechanistic nuances and practical considerations of each of these named reactions will empower the modern synthetic chemist to navigate the challenges of complex molecule synthesis with confidence and precision.

References

Safety Operating Guide

Mastering the Safe Handling of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, substituted phenylboronic acids are invaluable reagents. However, their utility is matched by the imperative for meticulous handling to ensure laboratory safety and experimental integrity. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, moving beyond mere procedural lists to instill a deep understanding of the "why" behind each critical step.

Hazard Identification and Risk Assessment: Know Your Reagent

This compound is a solid compound that, while stable under recommended storage conditions, presents several potential hazards.[1][2] Understanding these is the first step in a robust safety protocol.

According to aggregated GHS information, this compound is classified as causing serious eye irritation.[1] Safety data sheets for this and structurally similar compounds indicate it may also be harmful if swallowed or in contact with skin, and can cause skin and respiratory irritation.[2][3][4][5]

Key takeaway: Treat this compound with respect. While not acutely toxic in small laboratory quantities, its irritant properties necessitate stringent measures to prevent exposure.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound, it is crucial to have the proper engineering controls and Personal Protective Equipment (PPE) in place. These are non-negotiable elements of a safe laboratory environment.

Engineering Controls:

  • Fume Hood: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[6]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3]

Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory. The following table summarizes the required equipment and the rationale for its use.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.To protect the eyes from dust particles and potential splashes of the chemical, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.To prevent skin contact and potential irritation.[2][7]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.To protect the skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound.To minimize the risk of respiratory tract irritation from inhaling dust particles.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow is designed to minimize exposure and ensure the integrity of your experiment.

Preparation
  • Designate a Workspace: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) is clean, dry, and readily available inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

Weighing and Transfer
  • Minimize Dust Generation: When transferring the solid, use a spatula to carefully scoop the desired amount onto weighing paper. Avoid any actions that could create dust.

  • Controlled Transfer: Gently tap the weighing paper to transfer the solid into your reaction vessel.

  • Immediate Cleaning: Promptly clean any residual solid from the spatula and weighing area with a damp cloth or paper towel to prevent contamination.

Solution Preparation
  • Solvent Addition: Add the desired solvent to the reaction vessel containing the this compound.

  • Secure Closure: Tightly cap the vessel before mixing or sonicating to ensure the solution is fully dissolved.

The following diagram illustrates the key decision points and actions in the handling workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Need to handle This compound fume_hood Work in a certified chemical fume hood prep_start->fume_hood don_ppe Don appropriate PPE: - Goggles/Face shield - Nitrile gloves - Lab coat fume_hood->don_ppe weigh Weigh solid carefully to minimize dust don_ppe->weigh Proceed to handling transfer Transfer to vessel weigh->transfer add_solvent Add solvent and cap transfer->add_solvent clean_tools Clean tools and work area add_solvent->clean_tools After use dispose_waste Dispose of waste in 'Halogenated Organic Waste' clean_tools->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

Storage and Stability: Preserving Your Reagent

Proper storage is critical to maintain the stability and reactivity of this compound.

  • Container: Keep the container tightly closed when not in use.[8]

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, a swift and informed response is crucial.

Spill Response
  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

Key Disposal Principles:

  • Segregation: Due to its halogenated nature, this compound and its waste should be disposed of in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Professional Disposal: Contact your institution's environmental health and safety (EHS) office for collection and disposal by a licensed professional waste disposal service.[9]

Never dispose of this compound or its waste down the drain.

By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely utilize this compound in your research endeavors, ensuring both personal safety and the integrity of your scientific outcomes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.